Biotin-LC-LC-NHS
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37)/t18-,19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-MHPIHPPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585088 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89889-52-1 | |
| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Biotin-LC-LC-NHS: Structure, Labeling, and Application
For researchers, scientists, and drug development professionals, the precise modification of proteins and other biomolecules is a foundational technique. Biotin-LC-LC-NHS is a key reagent in this field, enabling robust biotinylation for a wide array of applications, from affinity purification to cellular imaging. This guide provides an in-depth look at its structure, properties, and core experimental protocols.
Core Structure and Chemical Properties
This compound is an amine-reactive biotinylation reagent characterized by an extended spacer arm.[1][2] Its structure can be deconstructed into three primary components:
-
Biotin (B1667282) Moiety: A derivative of Vitamin H, which exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This interaction is the basis for its utility in detection and purification.
-
Dual Long-Chain (LC-LC) Spacer Arm: This extended linker, composed of two 6-aminohexanoic acid units, is a critical feature. It physically separates the biotin molecule from the target biomolecule, which helps to minimize steric hindrance and ensures that the biotin remains accessible for binding to streptavidin.[1] The total length added to the target molecule by this spacer is approximately 30.5 angstroms.[2]
-
N-Hydroxysuccinimide (NHS) Ester: This is the reactive group that enables the covalent attachment of the biotin complex to the target molecule.[3] The NHS ester reacts specifically and efficiently with primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins, to form a stable and permanent amide bond.[3][4][5]
The reaction proceeds via nucleophilic attack from the primary amine on the carbonyl of the NHS ester, resulting in the formation of the amide bond and the release of NHS as a byproduct.[4][6]
The key physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₄₁N₅O₇S | [1] |
| Molecular Weight | 567.70 g/mol | [1][7] |
| Spacer Arm Length | 30.5 Å | [2][7] |
| Reactivity Target | Primary Amines (-NH₂) | [2][3] |
| Optimal Reaction pH | 7.0 - 9.0 | [5][8][9] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO or DMF) prior to use. | [2][3][7] |
| Storage | -20°C, desiccated.[1] |
Reaction Mechanism and Experimental Workflow
The utility of this compound is best understood through its reaction mechanism and its integration into common laboratory workflows, such as protein purification.
The fundamental reaction involves the NHS ester and a primary amine. The workflow ensures efficient and specific labeling.
A primary application for biotinylated proteins is affinity purification, commonly known as a pulldown assay, using streptavidin-coated beads.[10][11] This workflow isolates the biotinylated protein and any interacting partners from a complex mixture like a cell lysate.
Experimental Protocols
Precise and consistent execution is critical for successful biotinylation. The following protocols provide a detailed methodology for protein labeling and a subsequent pulldown assay.
This protocol is adapted for labeling a generic protein with this compound.
A. Materials:
-
This compound Reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.[12]
-
Desalting column (e.g., Sephadex G-25) for purification.[13]
B. Procedure:
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13] Immediately before use, prepare a 10 mg/mL stock solution of the reagent in anhydrous DMF or DMSO.[14]
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[15]
-
Reaction Calculation: Determine the amount of biotin reagent needed. A 10- to 20-fold molar excess of biotin to protein is a common starting point for concentrated protein solutions (>2 mg/mL).[13] For dilute solutions, a higher molar excess may be required.[9][13]
-
Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7][13]
-
Purification: Remove excess, unreacted biotin reagent by passing the solution through a desalting spin column.[13][15] This step is crucial to prevent the free biotin from interfering with downstream applications.
This protocol outlines the steps to capture a biotinylated protein ("bait") and its interacting partners.[10][16][17]
A. Materials:
-
Biotinylated protein sample
-
Cell lysate containing potential interacting proteins ("prey")
-
Streptavidin-coated magnetic beads[11]
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
Magnetic separation rack
B. Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the required volume to a new tube. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant.[10][17]
-
Bead Equilibration: Wash the beads three times with the Wash Buffer to remove preservatives and prepare them for binding.[17]
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for at least 30 minutes at 4°C with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.[10][17]
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with Wash Buffer to remove any non-specifically bound proteins.[10][16]
-
Elution: After the final wash, add Elution Buffer to the beads. Heat the sample (e.g., 5-10 minutes at 95°C for SDS-PAGE) to break the streptavidin-biotin interaction and release the bound proteins.
-
Analysis: Pellet the beads one final time and collect the supernatant, which contains the eluted proteins, for downstream analysis such as Western blotting or mass spectrometry.[16]
References
- 1. This compound Ester, 89889-52-1 | BroadPharm [broadpharm.com]
- 2. selectscience.net [selectscience.net]
- 3. apexbt.com [apexbt.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. labmartgh.com [labmartgh.com]
- 10. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. apexbt.com [apexbt.com]
- 13. proteochem.com [proteochem.com]
- 14. apexbt.com [apexbt.com]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization [bio-protocol.org]
- 17. neb.com [neb.com]
An In-depth Technical Guide to Biotin-LC-LC-NHS: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-LC-LC-NHS, a long-chain biotinylation reagent widely utilized for the stable labeling of proteins, antibodies, and other biomolecules. This document details the core mechanism of action, provides structured data for experimental design, outlines a detailed protocol for its use, and includes visual diagrams to illustrate key processes.
Core Mechanism of Action
This compound (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide) is a chemical probe that facilitates the covalent attachment of biotin (B1667282) to molecules containing primary amines. The functionality of this reagent is derived from its three key components:
-
Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins, enabling sensitive detection and purification of the labeled molecule.[1][2]
-
Long-Chain (LC-LC) Spacer Arm: A 30.5 Å spacer arm that extends between the biotin and the reactive group.[3] This extended linker minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin, particularly when the target molecule is large or complex.
-
N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (-NH2), such as those found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[4][5][6]
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine on the target molecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[7][8] This reaction is most efficient in a slightly alkaline environment, typically at a pH of 7-9.[1][8][9]
Figure 1. Reaction of this compound with a primary amine.
Data Presentation: Key Reaction Parameters
For optimal biotinylation, several parameters must be considered. The following table summarizes key quantitative data for experimental design.
| Parameter | Recommended Value/Range | Notes |
| pH | 7.0 - 9.0 | The reaction rate increases with higher pH. A pH of 7.2-8.0 is a common starting point.[1][6][8] Buffers should be free of primary amines (e.g., Tris, glycine).[6][8] |
| Molar Excess of Biotin Reagent | 10-20 fold over protein | This can be adjusted based on the concentration of the target molecule and the desired degree of labeling.[10] |
| Reaction Time | 30 - 60 minutes at Room Temperature | Alternatively, the reaction can be carried out for 2 hours to overnight at 4°C.[8][10] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster, while 4°C may be preferred to maintain the stability of sensitive proteins.[10][11] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | NHS esters are susceptible to hydrolysis and should be dissolved immediately before use.[3][7][10] Do not prepare stock solutions for long-term storage.[2][8][12] |
| Spacer Arm Length | 30.5 Å | The "LC-LC" designation indicates a longer spacer arm to reduce steric hindrance.[3] |
Experimental Protocol: Biotinylation of a Protein
This protocol provides a general methodology for the biotinylation of a protein using this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[10] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Biotinylation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 50-100 mM.[6]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein under conditions appropriate for the specific protein.
-
Figure 2. Experimental workflow for protein biotinylation.
Important Considerations
-
Hydrolysis of NHS Esters: The NHS-ester moiety is susceptible to hydrolysis in aqueous solutions.[13] Therefore, it is crucial to prepare the this compound stock solution immediately before use and to avoid storing it.[12]
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris and glycine, during the biotinylation reaction as they will compete with the target molecule for the NHS ester.[6][8]
-
Optimization: The optimal molar ratio of biotin reagent to protein may need to be determined empirically for each specific application to achieve the desired degree of labeling without compromising protein activity.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. researchgate.net [researchgate.net]
- 5. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LC-Biotin NHS [nanocs.net]
- 10. proteochem.com [proteochem.com]
- 11. researchgate.net [researchgate.net]
- 12. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Biotin-LC-LC-NHS: Structure, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-LC-LC-NHS, a long-chain, amine-reactive biotinylation reagent widely used in life sciences research. We will delve into its chemical and physical properties, explore its applications in studying protein-protein interactions and signaling pathways, and provide detailed experimental protocols for its use.
Core Properties of this compound
This compound (Succinimidyl-6-(biotinamido)-6-hexanamidohexanoate) is a chemical tool designed for the covalent labeling of proteins and other biomolecules containing primary amines. Its key feature is a long spacer arm that separates the biotin (B1667282) moiety from the reactive N-hydroxysuccinimide (NHS) ester. This extended spacer is crucial for minimizing steric hindrance, thereby ensuring efficient binding of the biotin tag to avidin (B1170675) or streptavidin conjugates in various downstream applications.
Physicochemical Characteristics
The fundamental properties of this compound and a related, shorter-chain analog, NHS-LC-Biotin, are summarized below for comparison.
| Property | This compound | NHS-LC-Biotin |
| Spacer Arm Length | 30.5 Å[1][2][3] | 22.4 Å[4][5] |
| Molecular Weight | 567.70 g/mol [6][7] | 454.54 g/mol [4][8] |
| Chemical Formula | C₂₆H₄₁N₅O₇S[6][7] | C₂₀H₃₀N₄O₆S[4][8] |
| CAS Number | 89889-52-1[6][7] | 72040-63-2[4][8] |
| Solubility | Soluble in DMSO and DMF[9][10] | Soluble in DMSO and DMF[8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) |
Chemical Structure
The structure of this compound features a biotin molecule, a 30.5 Å spacer arm composed of two 6-aminohexanoic acid units, and a terminal NHS ester.
Caption: Chemical structure of this compound.
The Significance of Spacer Arm Length
The extended spacer arm of this compound is a critical design feature that directly impacts the efficiency of biotin-avidin interactions. The biotin binding sites on avidin and streptavidin are located deep within the protein structure. A longer spacer arm projects the biotin moiety further away from the surface of the labeled protein, reducing steric hindrance and facilitating its access to the binding pocket of avidin or streptavidin.
A study investigating the influence of spacer arm length on the binding of HRP-streptavidin in a biotinylated microplate ELISA demonstrated that longer spacer arms lead to a better dose-response curve and increased binding of the streptavidin conjugate.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance (490 nm) |
| PFP-biotin | 0.96 | ~0.5 |
| NHS-biotin | 1.35 | ~0.6 |
| Sulfo-NHS-LC-biotin | 2.24 | ~0.8 |
| NHS-LC-LC-biotin | 3.05 | 1.0 |
Data adapted from Muratsugu & Nishida (2019). The relative absorbance was normalized to NHS-LC-LC-biotin.
These findings underscore the advantage of using biotinylation reagents with longer spacer arms, such as this compound, in applications requiring high-sensitivity detection or efficient capture of biotinylated molecules.
Experimental Protocols
This compound is a versatile reagent for labeling proteins in solution and on the cell surface. The following sections provide detailed protocols for these applications.
General Protocol for Protein Biotinylation in Solution
This protocol outlines the steps for labeling a purified protein with this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the biotinylation reaction and should be avoided. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by buffer exchange using a desalting column or dialysis.
Caption: Workflow for protein biotinylation.
Protocol for Cell Surface Protein Biotinylation
For labeling proteins on the surface of living cells, a water-soluble analog, Sulfo-NHS-LC-LC-Biotin, is typically used. Its sulfonate group prevents it from crossing the cell membrane, ensuring that only extracellular proteins are labeled.
Materials:
-
Cells in suspension or adherent in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-LC-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation: Resuspend or cover the cells with ice-cold PBS (pH 8.0) containing 0.5-1.0 mg/mL Sulfo-NHS-LC-LC-Biotin.
-
Incubation: Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.
-
Quenching: Remove the biotinylation solution and wash the cells three times with the quenching solution to stop the reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Caption: Cell surface biotinylation workflow.
Applications in Research and Drug Development
This compound and its analogs are powerful tools for a wide range of applications, including the study of protein-protein interactions and the elucidation of signaling pathways.
Pull-Down Assays for Identifying Protein-Protein Interactions
A common application of biotinylation is in pull-down assays to identify novel protein-protein interactions. In this technique, a "bait" protein is biotinylated and then used to "pull down" its interacting partners ("prey" proteins) from a cell lysate. The entire complex is then captured using streptavidin-coated beads.
General Workflow for a Pull-Down Assay:
-
Biotinylate the Bait Protein: Label the purified bait protein with this compound as described in Protocol 3.1.
-
Prepare Cell Lysate: Prepare a cell lysate containing the potential prey proteins.
-
Incubate Bait with Lysate: Incubate the biotinylated bait protein with the cell lysate to allow for the formation of bait-prey complexes.
-
Capture with Streptavidin Beads: Add streptavidin-coated beads to the mixture to capture the biotinylated bait protein and its interacting partners.
-
Wash: Wash the beads extensively to remove non-specifically bound proteins.
-
Elute and Analyze: Elute the captured proteins from the beads and identify them using techniques such as Western blotting or mass spectrometry.
Caption: Pull-down assay workflow.
Investigating Signaling Pathways: The EGFR Example
Cell surface biotinylation is a powerful technique for studying signaling pathways that are initiated at the plasma membrane, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By specifically labeling cell surface proteins, researchers can track changes in their expression, localization, and interaction with other proteins upon ligand stimulation.
Upon binding of its ligand, EGF, the EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway.
By using cell surface biotinylation with Sulfo-NHS-LC-LC-Biotin, researchers can specifically isolate the pool of EGFR molecules at the plasma membrane and analyze how their levels or interactions change in response to EGF stimulation or treatment with EGFR inhibitors. This provides valuable insights into the mechanisms of receptor activation, trafficking, and downstream signaling.
Conclusion
This compound is a valuable and versatile tool for researchers in molecular biology, biochemistry, and drug development. Its long spacer arm overcomes steric hindrance, enabling efficient biotinylation and subsequent detection or purification of labeled molecules. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this powerful reagent in a variety of experimental workflows.
References
- 1. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 2. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 3. file.elabscience.com [file.elabscience.com]
- 4. proteochem.com [proteochem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound - Cayman Chemical [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Biotin-LC-LC-NHS: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of Biotin-LC-LC-NHS (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide ester). This amine-reactive biotinylation reagent is a valuable tool for labeling proteins, antibodies, and other biomolecules for detection, purification, and various life science assays.
Core Chemical Properties
This compound is characterized by its extended spacer arm, which minimizes steric hindrance and enhances the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin. Its key chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 567.70 g/mol | [1][2] |
| Molecular Formula | C₂₆H₄₁N₅O₇S | [1][3] |
| Spacer Arm Length | 30.5 Å | [3][4] |
| Reactivity | Primary amines (-NH₂) | [3][5] |
| Optimal Reaction pH | 7.0 - 9.0 | [6] |
| Solubility | Soluble in DMSO and DMF; insoluble in water | [2][7] |
| Storage Conditions | Store at -20°C, desiccated | [2][8] |
Reaction Mechanism
This compound facilitates the covalent attachment of biotin to molecules containing primary amines, such as the lysine (B10760008) residues and the N-terminus of proteins. The N-Hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines to form a stable and irreversible amide bond.
The reaction proceeds as follows:
Experimental Protocols
Below are detailed methodologies for the biotinylation of proteins using this compound. The optimal molar ratio of the biotinylation reagent to the protein may need to be determined empirically for each specific application.
Protein Biotinylation Workflow
The general workflow for biotinylating a protein with this compound involves preparation of the protein and reagent, the labeling reaction, and subsequent purification to remove excess, non-reacted biotin.
Detailed Protocol for Protein Labeling
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein Solution:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8][10]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[3] For example, dissolve 5.68 mg of the reagent in 1 mL of solvent. The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should be prepared fresh and not stored for later use.[9][10]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 20-fold molar excess of biotin to protein is a common starting point for a 2 mg/mL protein solution.[3] For more dilute protein solutions, a higher molar excess may be required.[8]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
-
Purification of the Biotinylated Protein:
-
Storage:
-
Store the purified biotinylated protein according to the protein's specific storage requirements.
-
Applications
The covalent attachment of biotin to proteins and other molecules enables a wide range of applications in life science research, including:
-
Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using streptavidin or avidin-coated beads.[11][12]
-
Immunoassays: Biotinylated antibodies are widely used in ELISA, Western blotting, and immunohistochemistry for sensitive detection.[12]
-
Cell Surface Labeling: The membrane-impermeable version, Sulfo-NHS-LC-LC-Biotin, can be used to specifically label proteins on the surface of living cells.[6][10][13]
-
Protein-Protein Interaction Studies: Biotinylation can be used in pull-down assays to identify interacting partners of a protein of interest.[14]
-
Flow Cytometry: Biotinylated antibodies followed by fluorescently labeled streptavidin can be used for cell sorting and analysis.[12]
Conclusion
This compound is a versatile and efficient reagent for the biotinylation of proteins and other biomolecules. Its long spacer arm is particularly advantageous in minimizing steric hindrance, thereby improving the efficiency of subsequent detection or purification steps. The straightforward and robust reaction chemistry makes it an indispensable tool for a wide array of applications in both basic research and drug development.
References
- 1. purepeg.com [purepeg.com]
- 2. LC-Biotin NHS [nanocs.net]
- 3. file.elabscience.com [file.elabscience.com]
- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 5. Amine Reactive Biotin Reagents [gbiosciences.com]
- 6. store.sangon.com [store.sangon.com]
- 7. apexbt.com [apexbt.com]
- 8. proteochem.com [proteochem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. labmartgh.com [labmartgh.com]
- 11. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Biotin-LC-LC-NHS in DMSO and DMF
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Biotin-LC-LC-NHS (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide Ester) in the common aprotic polar solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Understanding the solubility and handling of this reagent is critical for its effective use in biotinylating proteins, antibodies, and other amine-containing molecules for detection, purification, and various assay formats.
Core Concepts: Why DMSO and DMF are Essential
This compound, like most N-hydroxysuccinimide (NHS) esters, is sparingly soluble in aqueous buffers.[1] The NHS ester functional group is highly susceptible to hydrolysis in aqueous environments, which deactivates the reagent and prevents it from reacting with its intended primary amine target.[2] To overcome these challenges, anhydrous (water-free) organic solvents like DMSO and DMF are used to prepare concentrated stock solutions immediately before use.[3][4] These stock solutions can then be added in small volumes to the aqueous reaction buffer containing the molecule to be labeled, minimizing the reagent's exposure to water and preventing precipitation.
Quantitative Solubility Data
The solubility of biotin-based NHS esters can vary slightly depending on the length of the spacer arm. The table below summarizes available quantitative data for this compound and the closely related Biotin-LC-NHS. It is important to note that many data points reflect concentrations used to prepare stable stock solutions rather than the absolute maximum solubility.
| Compound | Solvent | Reported Solubility / Concentration | Molar Concentration (Approx.) | Source(s) |
| This compound | DMSO or DMF | ~5.7 mg/mL | 10 mM | [3] |
| Biotin-LC-NHS | DMSO | ≥22.7 mg/mL | 50 mM | [1] |
| Biotin-LC-NHS | DMSO or DMF | 20 mg/mL | 44 mM | [5] |
| Biotin-LC-NHS | DMSO or DMF | Soluble to 100 mM | 100 mM |
Note: The value for this compound is calculated based on a standard protocol for preparing a 10 mM stock solution (2.0 mg in 350 µL solvent), which indicates it is readily soluble at this concentration.[3] The molecular weight of this compound is 567.70 g/mol , and for Biotin-LC-NHS is 454.54 g/mol .[5][6][7][8]
Experimental Protocols
This protocol outlines a general procedure for labeling a protein with this compound using a DMSO or DMF stock solution.
Materials:
-
This compound (e.g., Thermo Scientific™ EZ-Link™ NHS-LC-LC-Biotin)[3]
-
High-purity, anhydrous DMSO or DMF
-
Protein to be labeled (1-10 mg/mL)
-
Amine-free buffer, pH 7.2-8.0 (e.g., Phosphate-Buffered Saline, PBS)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound to warm completely to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[3]
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[2]
-
Prepare Biotin (B1667282) Stock Solution (Immediate Use): Just before starting the labeling reaction, prepare a 10 mM stock solution of the biotin reagent. For example, dissolve 2.0 mg of this compound in 350 µL of anhydrous DMSO or DMF.[3] Vortex until fully dissolved. Note: Do not prepare stock solutions for storage as the NHS ester will degrade.[2]
-
Calculate Reagent Volume: Determine the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess over the protein. A 20-fold molar excess is common for a 2 mg/mL protein solution.[3]
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution. Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3]
-
Purification: Remove excess non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against PBS. The purified, biotinylated protein is now ready for use.
This protocol describes a standard method to determine the thermodynamic solubility of this compound in DMSO or DMF.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO or DMF
-
Vials with screw caps
-
Vortexer and/or shaker plate
-
Centrifuge capable of handling the solvent
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Prepare Supersaturated Mixture: Add an excess amount of this compound powder to a known volume of solvent (e.g., 50 mg to 1 mL of DMSO) in a glass vial. The amount should be sufficient to ensure undissolved solid remains.
-
Equilibration: Seal the vial tightly and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilution and Quantification: Prepare a series of accurate dilutions of the supernatant with the same solvent. Measure the concentration of this compound in the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
Calculate Solubility: Back-calculate the concentration in the original, undiluted supernatant. This value represents the maximum solubility of the compound in that solvent at the specified temperature.
Visualizations: Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes for using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thermo Scientific EZ-Link NHS-LC-Biotin 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. Biotin-LC-NHS - CD Biosynsis [biosynsis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Cayman Chemical [bioscience.co.uk]
- 8. raybiotech.com [raybiotech.com]
An In-depth Technical Guide to Biotinylation with NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of biotinylation using N-hydroxysuccinimide (NHS) esters, a fundamental technique in life sciences research and drug development. We will delve into the core principles of the chemistry involved, present detailed experimental protocols, and explore its applications in dissecting cellular signaling pathways.
The Core Principle: Covalent Labeling of Primary Amines
Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or peptide. The high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) is one of the strongest known biological interactions, forming the basis for numerous detection, purification, and immobilization applications.[1]
N-hydroxysuccinimide (NHS) esters are a popular class of reagents for biotinylation due to their efficient and specific reaction with primary amines (-NH2).[2] These amines are readily available on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3]
The reaction, a nucleophilic acyl substitution, proceeds optimally at a physiological to slightly alkaline pH (7.2-8.5). Under these conditions, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
Quantitative Data Summary
The efficiency of biotinylation is influenced by several factors, including the molar ratio of the biotin reagent to the target molecule, protein concentration, temperature, and reaction time. The following tables summarize key quantitative parameters for successful biotinylation.
Table 1: Recommended Molar Ratios of NHS-Biotin to Protein for Labeling
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Degree of Labeling (Biotin/Protein) | Reference(s) |
| 1-2 mg/mL | > 20-fold | 1-3 | [5][6] |
| 2 mg/mL | ≥ 20-fold | 3-5 | [2] |
| 1-10 mg/mL | 10-20 fold | 4-6 | [5][6] |
| 10 mg/mL | ≥ 12-fold | 8-12 (for antibodies) | [2] |
Table 2: Typical Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Condition | Notes | Reference(s) |
| pH | 7.2 - 8.5 | Optimal for deprotonated primary amines. | [3][4] |
| Temperature | 4°C or Room Temperature (RT) | 4°C for longer incubations to maintain protein stability. | [4][5] |
| Incubation Time | 30-60 minutes at RT | Can be extended to 2 hours or overnight at 4°C. | [4][5] |
| Buffer | Amine-free (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) will quench the reaction. | [7][8] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS-ester reagent. | [4][7] |
Experimental Protocols
Here, we provide detailed methodologies for two common applications of NHS-ester biotinylation: labeling of purified proteins and cell surface biotinylation.
Protocol for Biotinylation of a Purified Protein (e.g., Antibody)
This protocol is a general guideline for the biotinylation of proteins in solution.
Materials:
-
Purified protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.5)
-
NHS-Biotin reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (1M Tris-HCl or 1M Glycine, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[5] Immediately before use, prepare a 10-20 mg/mL stock solution of NHS-Biotin in anhydrous DMF or DMSO.[5]
-
Biotinylation Reaction: Add a calculated molar excess of the NHS-Biotin stock solution to the protein solution. For example, for a 1-10 mg/mL antibody solution, a 10-20 fold molar excess is a good starting point.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4][5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.[4][7]
-
Purification: Remove excess, unreacted biotin and the NHS byproduct by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]
-
Quantification (Optional): Determine the degree of biotinylation using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[9][10]
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable sulfo-NHS-biotin reagent.
Materials:
-
Adherent or suspension cells
-
Sulfo-NHS-LC-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (50-100 mM Glycine or Tris in ice-cold PBS, pH 8.0)[7][11]
-
Lysis buffer for downstream applications
Procedure:
-
Cell Preparation:
-
Biotinylation Reaction: Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[6][12] Add the biotin solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 4°C on a rocking platform.[11] Keeping the cells on ice minimizes the internalization of the biotin reagent.[6]
-
Quenching: Discard the biotin-containing solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes at 4°C.[11]
-
Washing: Wash the cells three times with ice-cold PBS to remove any unreacted biotin and quenching reagent.[7][11]
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent applications such as affinity purification with streptavidin beads, followed by Western blotting or mass spectrometry.
Application in Signaling Pathway Analysis
Biotinylation, particularly in the form of proximity-dependent biotinylation (PDB), has become a powerful tool for elucidating protein-protein interactions (PPIs) within complex signaling networks.[7] Techniques like BioID (using a promiscuous biotin ligase) and APEX (using an engineered peroxidase) allow for the labeling of proteins in close proximity to a protein of interest (the "bait") within living cells.
This approach is invaluable for mapping the dynamic interactions that occur upon receptor activation, kinase signaling, and other cellular events. For example, cell surface biotinylation can be used to track the internalization and trafficking of receptor tyrosine kinases (RTKs) upon ligand binding, providing insights into the spatiotemporal regulation of signaling.[11]
By identifying the proteins that become biotinylated, researchers can construct a detailed map of the signaling complex and identify novel pathway components. This has significant implications for drug development, as it can help in identifying new therapeutic targets and understanding the mechanism of action of existing drugs.
References
- 1. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Proximity-dependent biotinylation technologies for mapping RNA-protein interactions in live cells [frontiersin.org]
- 3. A sensitive method to detect cell surface receptors using biotinylated growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Dependent Biotinylation: Key Enzymes and Adaptation to Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Deep Dive into Amine-Reactive Biotinylation: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth exploration of the principles and practices of amine-reactive biotinylation. This powerful technique is a cornerstone of modern molecular biology, enabling the specific labeling and subsequent detection or purification of proteins and other biomolecules.
At its core, amine-reactive biotinylation leverages the robust and highly specific interaction between biotin (B1667282) (Vitamin H) and avidin (B1170675) or streptavidin proteins. This bond, one of the strongest non-covalent interactions known in nature, forms the basis for a multitude of applications, from immunoassays to affinity chromatography and beyond. The process involves the covalent attachment of a biotin molecule to a target biomolecule, most commonly targeting primary amines.
The Chemistry of Amine-Reactive Biotinylation
The most prevalent and widely utilized amine-reactive biotinylation reagents employ an N-hydroxysuccinimide (NHS) ester functional group. These reagents readily and efficiently react with primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of NHS as a byproduct.
Reagent [label="{ Biotin-NHS Ester | R-C(=O)-O-N(C=O)2}"]; Protein [label="{ Protein | Prot-NH2}"]; Intermediate [label="{ Reaction Intermediate}", shape=plaintext, fontcolor="#202124"]; Product [label="{ Biotinylated Protein | Prot-NH-C(=O)-R}"]; Byproduct [label="{ N-Hydroxysuccinimide | HO-N(C=O)2}"];
Reagent -> Intermediate [arrowhead=none]; Protein -> Intermediate; Intermediate -> Product; Intermediate -> Byproduct; }
Caption: Reaction of an NHS-ester with a primary amine.A critical factor influencing this reaction is pH. The reaction is most efficient in the pH range of 7 to 9, where the primary amines are sufficiently deprotonated to be nucleophilic. However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of biotinylation.
Key Classes of Amine-Reactive Biotinylation Reagents
A variety of amine-reactive biotinylation reagents are commercially available, each with distinct properties that make them suitable for different applications. The primary distinctions lie in their solubility, the length of their spacer arm, and whether they are cleavable.
| Reagent Type | Key Characteristics | Common Applications |
| NHS Esters | - Hydrophobic, require dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction mixtures. - Can cross cell membranes. | - Intracellular protein labeling. - Labeling of proteins in hydrophobic environments. |
| Sulfo-NHS Esters | - Contain a sulfonate group on the NHS ring, rendering them water-soluble. - Do not readily cross intact cell membranes. | - Cell surface protein labeling. - Biotinylation in aqueous solutions without organic solvents. |
| TFP Esters | - Tetrafluorophenyl (TFP) esters are more hydrophobic than NHS esters. - Exhibit greater stability against hydrolysis in aqueous solutions compared to NHS esters. | - Applications requiring higher pH conditions or longer reaction times. |
| Isothiocyanates | - React with primary amines to form a stable thiourea (B124793) linkage. - Reaction is generally slower than with NHS esters and often requires a higher pH (9.0-10.0) for optimal conjugation. | - Alternative to NHS esters when specific reactivity is desired. |
Factors Influencing the Choice of Biotinylation Reagent
Selecting the appropriate amine-reactive biotinylation reagent is crucial for a successful experiment. Several factors must be considered to ensure efficient labeling without compromising the biological activity of the target molecule.
center [label="Choice of Amine-Reactive\nBiotinylation Reagent", fillcolor="#4285F4"]; solubility [label="Solubility", fillcolor="#EA4335"]; spacer [label="Spacer Arm Length", fillcolor="#FBBC05"]; cleavability [label="Cleavability", fillcolor="#34A853"]; target [label="Target Location", fillcolor="#EA4335"]; functionality [label="Protein Function", fillcolor="#FBBC05"];
center -> solubility; center -> spacer; center -> cleavability; center -> target; center -> functionality; }
Caption: Key factors for choosing a biotinylation reagent.-
Solubility: For labeling proteins on the cell surface or in aqueous buffers without organic solvents, water-soluble sulfo-NHS esters are the preferred choice. For intracellular targets or proteins in hydrophobic environments, standard NHS esters are more suitable.
-
Spacer Arm Length: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A longer spacer arm between the biotin and the target molecule can reduce steric hindrance and improve the accessibility of the biotin for binding.
-
Cleavability: For applications such as affinity purification, a cleavable biotinylation reagent is advantageous. These reagents typically incorporate a disulfide bond in the spacer arm, which can be cleaved under mild reducing conditions, allowing for the gentle elution of the biotinylated protein.
-
Target Location and Protein Function: It is essential to consider the location of primary amines on the target protein. If lysines are crucial for the protein's biological activity, amine-reactive biotinylation could lead to inactivation. In such cases, targeting other functional groups or using enzymatic biotinylation methods may be necessary.
Experimental Protocol: A General Workflow for Protein Biotinylation
The following provides a generalized protocol for the biotinylation of a protein using an amine-reactive NHS-ester reagent. Optimization of reactant concentrations, incubation time, and temperature is often necessary for each specific protein.
start [label="Start: Purified Protein", shape=ellipse, fillcolor="#FFFFFF"]; prep [label="1. Buffer Exchange\n(Amine-free buffer, pH 7-9)", fillcolor="#FFFFFF"]; reagent_prep [label="2. Prepare Biotinylation Reagent\n(Dissolve immediately before use)", fillcolor="#FFFFFF"]; reaction [label="3. Biotinylation Reaction\n(Incubate at RT or 4°C)", fillcolor="#FFFFFF"]; quench [label="4. Quench Reaction\n(Add Tris or glycine)", fillcolor="#FFFFFF"]; purify [label="5. Purify Biotinylated Protein\n(Desalting column or dialysis)", fillcolor="#FFFFFF"]; quantify [label="6. Determine Degree of Biotinylation\n(HABA assay)", fillcolor="#FFFFFF"]; end [label="End: Biotinylated Protein", shape=ellipse, fillcolor="#FFFFFF"];
start -> prep; prep -> reagent_prep; reagent_prep -> reaction; reaction -> quench; quench -> purify; purify -> quantify; quantify -> end; }
Caption: A typical workflow for protein biotinylation.Materials
-
Purified protein in an appropriate buffer
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin or Sulfo-NHS-LC-Biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.0. Note: Avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Desalting column or dialysis cassette for purification
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay components for quantification
Procedure
-
Protein Preparation:
-
Ensure the protein sample is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
-
Biotinylation Reagent Preparation:
-
Warm the vial of the biotinylation reagent to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in an appropriate solvent (e.g., DMSO for NHS esters, or water for sulfo-NHS esters) to the desired concentration. Do not prepare stock solutions for storage as NHS esters are susceptible to hydrolysis.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point, but this may need to be optimized.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Incubation times can range from a few minutes to 12 hours depending on the specific application.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Quantification of Biotin Incorporation:
-
Determine the degree of biotinylation (the number of biotin molecules per protein molecule) using a method such as the HABA assay. This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.
-
Concluding Remarks
Amine-reactive biotinylation is a versatile and indispensable tool in the modern life sciences laboratory. A thorough understanding of the underlying chemical principles, the characteristics of different reagents, and the critical parameters of the experimental protocol is paramount for achieving successful and reproducible results. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can effectively label their proteins of interest for a wide array of downstream applications, ultimately advancing our understanding of complex biological systems.
Biotin-LC-LC-NHS for labeling primary amines
An In-Depth Technical Guide to Primary Amine Labeling with Biotin-LC-LC-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a widely used technique due to the extraordinarily strong and specific interaction between biotin and streptavidin (or avidin). This guide provides a detailed technical overview of this compound Ester, a premier reagent for labeling primary amines on proteins, peptides, and other biomolecules.
Introduction to this compound Ester
Biotin-LC-LC-N-hydroxysuccinimide (NHS) Ester is a chemical reagent designed to covalently attach a biotin molecule to target biomolecules. It is characterized by three key components:
-
Biotin Moiety: A vitamin that binds with exceptionally high affinity to streptavidin and avidin (B1170675) proteins, forming the basis for subsequent detection or purification.[1]
-
NHS Ester Group: A highly reactive group that specifically targets and couples with primary amines (–NH₂) under mild conditions to form a stable amide bond.[2]
-
LC-LC Spacer Arm: A "Long Chain-Long Chain" spacer that provides significant distance between the biotin and the labeled molecule.
This combination makes this compound a powerful tool for applications where steric hindrance is a concern. The reagent is membrane-permeable, allowing for the labeling of intracellular proteins.[3][4]
Properties and Advantages of the LC-LC Spacer Arm
The extended spacer arm is the defining feature of this reagent. Composed of a 13-atom chain in addition to biotin's own valeric acid group, it provides a total length of 30.5 angstroms.[3] This extended reach is critical for overcoming steric hindrance that can occur when the biotin is attached to a bulky protein, ensuring that the biotin remains accessible to the binding pocket of streptavidin.[5][6]
| Property | Specification | Citation(s) |
| Alternative Names | EZ-Link™ NHS-LC-LC-Biotin, Succinimidyl-6-[6-(biotinamido)caproyl]caproylate | [3][7] |
| Molecular Weight | 567.70 g/mol | [4][8] |
| Spacer Arm Length | 30.5 Å | [3][8] |
| Reactivity Target | Primary amines (–NH₂) on lysine (B10760008) side chains and N-termini of polypeptides. | [1][3][9] |
| Resulting Bond | Stable, irreversible amide bond. | [3][10] |
| Solubility | Insoluble in water; must be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). | [3][11][12] |
| Cell Permeability | Membrane permeable, suitable for intracellular labeling. | [3][4] |
| Storage | Store desiccated at –20°C. Reagent is moisture-sensitive. | [7][11] |
Mechanism of Amine Labeling
The labeling reaction is a straightforward nucleophilic acyl substitution. The primary amine on a lysine residue or the N-terminus of a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[2][9]
Quantitative Reaction Parameters
Optimizing the labeling reaction is crucial for achieving the desired degree of biotinylation without compromising protein function. The key parameters are summarized below.
| Parameter | Recommended Condition | Rationale & Notes | Citation(s) |
| pH | 7.0 – 9.0 | Reaction efficiency increases with pH. A pH of 7.2-7.5 is a good starting point, while pH 8.0 can accelerate the reaction. | [1][11][13] |
| Buffer Composition | Amine-free buffers (e.g., PBS, Borate, Carbonate). | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided. | [1][14][15] |
| Molar Excess of Biotin | 10- to 50-fold molar excess over protein. | The optimal ratio depends on protein concentration and the number of available amines. Dilute protein solutions may require a higher molar excess to achieve sufficient labeling. | [1][9][11] |
| Reaction Time | 30 – 60 minutes at Room Temperature, or ≥2 hours at 4°C. | Longer incubation at lower temperatures can be used to slow the reaction and minimize potential protein degradation. | [11] |
| Quenching Agent | 10-100 mM Glycine, Tris, or other amine-containing buffer. | Addition of a primary amine will quench any unreacted NHS-ester reagent, terminating the labeling reaction. | [16] |
Experimental Workflow
The overall process for biotinylating a protein with this compound is a multi-step procedure that requires careful preparation and purification.
Detailed Experimental Protocol: Protein Labeling
This protocol provides a general procedure for biotinylating a protein sample such as an antibody.
A. Materials Required:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0).
-
This compound Ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).
-
Purification system (e.g., desalting column, dialysis cassette).
B. Reagent Preparation:
-
Allow the vial of this compound Ester to equilibrate to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, prepare a 10 mM stock solution of the biotin reagent. For example, dissolve 5.7 mg of this compound Ester in 1 mL of anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
Note: Do not prepare aqueous stock solutions of the reagent for storage, as the NHS ester moiety readily hydrolyzes and becomes non-reactive.[9][13] Discard any unused reconstituted reagent.[9]
C. Biotinylation Reaction:
-
Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess. For a 20-fold molar excess for 1 mL of a 2 mg/mL IgG solution (MW: 150,000 g/mol ):
-
Moles of IgG = (0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
Moles of Biotin needed = 20 * (1.33 x 10⁻⁸ mol) = 2.66 x 10⁻⁷ mol
-
Volume of 10 mM Biotin = (2.66 x 10⁻⁷ mol) / (0.010 mol/L) = 2.66 x 10⁻⁵ L = 26.6 µL
-
-
Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]
D. Quenching and Purification:
-
(Optional) To stop the reaction, add a quenching buffer to a final concentration of 10-100 mM (e.g., add 50 µL of 1M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for 15 minutes.
-
Remove excess non-reacted biotin and reaction byproducts (NHS) by applying the reaction mixture to a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).[11][17]
-
The purified, biotinylated protein is now ready for downstream applications. The degree of labeling can be quantified using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay if necessary.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. LC-Biotin NHS [nanocs.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Ester, CAS 89889-52-1 | AxisPharm [axispharm.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. apexbt.com [apexbt.com]
- 11. proteochem.com [proteochem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. labmartgh.com [labmartgh.com]
An In-depth Technical Guide to the Membrane Permeability of Biotin-LC-LC-NHS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-LC-LC-NHS is a long-chain, amine-reactive biotinylation reagent characterized by its membrane permeability, a feature that enables the labeling of intracellular proteins. This technical guide provides a comprehensive overview of the membrane permeability of this compound, including its physicochemical properties, methodologies for assessing its permeability, and the potential implications of intracellular biotinylation on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this reagent for intracellular labeling applications.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in a myriad of biological assays. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin allows for sensitive detection and purification of labeled molecules. While a range of biotinylation reagents exist, this compound (Biotinoyl-aminohexanoyl-aminohexanoyl-succinimidyl ester) is distinguished by its ability to traverse cellular membranes, facilitating the labeling of intracellular targets. This property is attributed to its non-sulfonated nature, which imparts greater hydrophobicity compared to its water-soluble, membrane-impermeable counterparts like Sulfo-NHS-LC-LC-Biotin[1][2]. Understanding the membrane permeability of this compound is therefore critical for designing and interpreting experiments that aim to probe the intracellular environment.
Physicochemical Properties of this compound
The membrane permeability of a compound is intrinsically linked to its chemical and physical properties. Key characteristics of this compound that contribute to its ability to cross the lipid bilayer are summarized in the table below. The absence of a charged sulfonate group, in contrast to Sulfo-NHS esters, is a primary determinant of its membrane permeability[1][2].
| Property | Value | Reference |
| Synonyms | NHS-LC-LC-Biotin | [3] |
| Molecular Formula | C₃₀H₄₉N₅O₇S | N/A |
| Molecular Weight | 627.8 g/mol | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3][4] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [3][4] |
| Target Moiety | Primary amines (-NH₂) | [3][4] |
| Spacer Arm Length | 30.5 Å | [3] |
| Cell Permeability | Permeable | [3][5][6] |
Assessing Membrane Permeability: Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier[1][7].
Experimental Protocol:
-
Preparation of the Donor Plate:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer mimicking physiological pH (e.g., phosphate-buffered saline, PBS) to the desired final concentration. This solution will be placed in the donor wells of the PAMPA plate.
-
-
Preparation of the Acceptor Plate:
-
The wells of the acceptor plate are coated with a lipid mixture (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Fill the acceptor wells with a buffer solution.
-
-
Assay Execution:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature to allow for the diffusion of the compound from the donor to the acceptor compartment.
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The apparent permeability coefficient is calculated using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) Where:
-
V_A is the volume of the acceptor well.
-
C_A(t) is the concentration in the acceptor well at time t.
-
Area is the effective surface area of the membrane.
-
t is the incubation time.
-
C_D(t) is the concentration in the donor well at time t.
-
-
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium[8][9][10][11].
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Execution (Apical to Basolateral Transport):
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound solution (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS or another sensitive analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the apical chamber.
-
-
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are the Forms of Protein Modifications and How Do They Affect Cell Signaling | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Cell Signaling – Fundamentals of Cell Biology [open.oregonstate.education]
- 7. Lysine Conservation and Context in TGFβ and Wnt Signaling Suggest New Targets and General Themes for Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell signaling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
The Strategic Advantage of Long-Chain Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin (with a dissociation constant, Kd, in the femtomolar range) provides a powerful tool for the detection, purification, and immobilization of biomolecules.[1] While the biotin-avidin system is robust, the accessibility of the biotin moiety to its binding partner can be a critical limiting factor, particularly when labeling large macromolecules or molecules within complex biological systems. Long-chain biotinylation reagents have emerged as an essential solution to overcome this challenge. This technical guide provides a comprehensive overview of the applications of long-chain biotinylation reagents, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their experimental design.
The core advantage of long-chain biotinylation reagents lies in the incorporation of an extended spacer arm between the biotin molecule and the reactive group that conjugates to the target. This spacer arm mitigates steric hindrance, a phenomenon where the physical bulk of the labeled molecule obstructs the binding of the relatively large avidin or streptavidin tetramer to the biotin.[2][3] By distancing the biotin from the surface of the target molecule, these reagents significantly enhance the efficiency of biotin-avidin interactions, leading to improved sensitivity and performance in a wide array of applications.
Core Applications of Long-Chain Biotinylation Reagents
The versatility of long-chain biotinylation reagents makes them indispensable in numerous research areas:
-
Cell Surface Protein Labeling: These reagents are instrumental in the selective labeling of proteins on the exterior of living cells. Their hydrophilic nature, often enhanced by polyethylene (B3416737) glycol (PEG) spacers, prevents them from crossing the cell membrane, ensuring that only extracellularly exposed proteins are biotinylated.[4][5] This is crucial for studying receptor trafficking, protein internalization, and for the proteomic analysis of the cell surface.[4]
-
Affinity Purification and Pull-Down Assays: In these applications, a biotinylated "bait" molecule (such as a protein, peptide, or nucleic acid) is used to capture its interacting partners ("prey") from a complex mixture like a cell lysate.[6][7] The long spacer arm ensures that the biotinylated bait, when immobilized on an avidin/streptavidin support, is readily accessible for interaction with its binding partners, leading to more efficient pull-down of target complexes.
-
Proximity Labeling: Techniques like BioID (biotin identification) utilize an enzyme fused to a protein of interest that generates reactive biotin species, labeling proteins in close proximity.[8] Long-chain biotin derivatives can be employed in these methods to enhance the capture and subsequent identification of these proximal proteins by mass spectrometry.
-
Immunoassays: In techniques like ELISA and Western blotting, long-chain biotinylated antibodies or antigens can lead to enhanced signal detection. The increased accessibility of the biotin tag allows for more efficient binding of streptavidin-enzyme conjugates, resulting in higher sensitivity.[3]
Quantitative Data Summary
The selection of an appropriate long-chain biotinylation reagent is critical and often depends on the specific application. The length and composition of the spacer arm are key determinants of the reagent's performance.
| Reagent Name | Spacer Arm Length (Å) | Reactive Group | Target Functional Group | Solubility | Key Features |
| NHS-Biotin | 13.5 | N-hydroxysuccinimide (NHS) ester | Primary amines | Organic solvent | Baseline reagent with no extended spacer.[2] |
| Sulfo-NHS-LC-Biotin | 22.4 | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester | Primary amines | Water-soluble | Long chain reduces steric hindrance; water solubility is ideal for cell surface labeling.[9] |
| NHS-LC-LC-Biotin | 30.5 | N-hydroxysuccinimide (NHS) ester | Primary amines | Organic solvent | Extra-long chain for applications with significant steric hindrance.[6] |
| NHS-PEG4-Biotin | 29.0 | N-hydroxysuccinimide (NHS) ester | Primary amines | Water-soluble | PEG spacer enhances water solubility and reduces non-specific binding.[2][10] |
| NHS-PEG12-Biotin | 55.9 | N-hydroxysuccinimide (NHS) ester | Primary amines | Water-soluble | Very long, hydrophilic spacer for maximal reduction of steric hindrance.[2] |
| Biotin-PEG7-Amine | Not specified, contains 7 PEG units | Primary amine | Carboxylic acids (with EDC), NHS esters | Water-soluble | Can be conjugated to carboxyl groups or activated esters.[4] |
| Sulfo-NHS-SS-Biotin | Not specified | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester | Primary amines | Water-soluble | Contains a cleavable disulfide bond in the spacer arm, allowing for elution of the captured molecule under reducing conditions.[11][12] |
Experimental Protocols
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-LC-Biotin
This protocol describes the labeling of cell surface proteins on adherent cells.
Materials:
-
Cells cultured in appropriate plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Grow cells to the desired confluency in a culture dish.
-
Place the culture dish on ice and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[5][13]
-
Immediately before use, prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.25-0.5 mg/mL.[13]
-
Remove the final PBS wash and add the Sulfo-NHS-LC-Biotin solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the dish on a rocking platform at 4°C for 30 minutes.[5] Incubation at low temperature minimizes the internalization of labeled proteins.[4]
-
Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10-15 minutes at 4°C.[4][5]
-
Wash the cells three times with ice-cold PBS.[5]
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.[4]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4] The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as affinity purification.
Protocol 2: Affinity Pull-Down Assay using a Biotinylated Bait Protein
This protocol outlines the general steps for capturing prey proteins that interact with a biotinylated bait protein.
Materials:
-
Biotinylated bait protein
-
Cell lysate containing potential prey proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[14]
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Bead Preparation:
-
Immobilization of Bait Protein:
-
Washing of Immobilized Bait:
-
Pellet the beads using the magnetic rack or centrifugation.
-
Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate containing the prey proteins to the beads with the immobilized bait.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.[4]
-
-
Washing of Protein Complexes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.[16]
-
-
Elution of Prey Proteins:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer (e.g., 1X SDS-PAGE sample buffer) to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to denature the proteins and break the biotin-streptavidin interaction, releasing the bound prey proteins.[16]
-
Pellet the beads and collect the supernatant containing the eluted proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualizations
Caption: Workflow for labeling cell surface proteins.
Caption: Workflow for an affinity pull-down assay.
Caption: Overcoming steric hindrance with long-chain biotin.
Conclusion
Long-chain biotinylation reagents represent a significant advancement in the application of biotin-avidin technology. By incorporating a spacer arm, these reagents effectively overcome the issue of steric hindrance, leading to more efficient and reliable results in a multitude of biological assays. The ability to select reagents with varying spacer arm lengths, solubilities, and even cleavable properties provides researchers with a versatile toolkit to address specific experimental needs. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of long-chain biotinylation strategies in your research, ultimately enabling more sensitive detection, more efficient purification, and a deeper understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface protein biotinylation [protocols.io]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. biorbyt.com [biorbyt.com]
- 8. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. INTERCHIM: Biotinylation [interchim.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. neb.com [neb.com]
- 15. bioclone.net [bioclone.net]
- 16. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Biotin-LC-LC-NHS Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the labeling of proteins with Biotin-LC-LC-NHS ester. The information is intended to guide researchers in successfully biotinylating proteins for use in various applications, such as ELISAs, Western blotting, affinity purification, and flow cytometry.[1]
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or nucleic acid.[1] The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent bonds, making it a powerful tool in biotechnology.[2][3] this compound is a long-chain, amine-reactive biotinylation reagent. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[4][5] The extended spacer arm of the "LC-LC" (long chain) version minimizes steric hindrance when the biotinylated protein binds to streptavidin.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful protein biotinylation using this compound ester.
Table 1: Reagent and Protein Concentrations
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotinylation reagent.[7][8] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as the NHS ester is moisture-sensitive and readily hydrolyzes.[4][7] |
| Molar Excess of this compound over Protein | 12-20 fold | For proteins at 2-10 mg/mL, a 12-fold molar excess is a good starting point. For proteins at ≤ 2 mg/mL, a 20-fold or higher molar excess is recommended.[8] The optimal ratio may need to be determined empirically. |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Reaction Buffer | Amine-free buffer, pH 7.2-8.0 | Phosphate-buffered saline (PBS) is commonly used. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[4][7] |
| Incubation Temperature | Room Temperature or 4°C | |
| Incubation Time | 30-60 minutes at Room Temperature or 2 hours to overnight at 4°C | Longer incubation times are generally not harmful to the reaction but may affect protein stability.[7][8] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound protein labeling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein to be labeled
-
This compound Ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffer
-
Desalting column or dialysis equipment for purification
-
Method for determining protein concentration (e.g., BCA or Bradford assay)
-
Method for quantifying biotin incorporation (e.g., HABA assay)[9][10]
Procedure:
-
Protein Preparation:
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a final concentration of 10 mM.[6] This solution should be used promptly as the NHS ester is susceptible to hydrolysis.[4]
-
-
Biotinylation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 12-20 fold) over the protein.[8]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[7]
-
-
Purification of Biotinylated Protein:
-
Remove non-reacted and hydrolyzed biotin reagent by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.[7] This step is crucial to prevent interference from free biotin in downstream applications.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Storage of Biotinylated Protein:
-
Store the purified biotinylated protein at appropriate conditions, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The optimal storage conditions will depend on the stability of the specific protein.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive this compound reagent due to hydrolysis. | Use fresh, high-quality reagent and ensure it is stored under desiccated conditions. Allow the vial to warm to room temperature before opening.[5] |
| Presence of primary amines in the protein buffer. | Exchange the protein into an amine-free buffer like PBS before labeling.[4] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein, especially for dilute protein solutions.[7] | |
| High Background/Non-specific Binding | Over-biotinylation of the protein. | Reduce the molar excess of the biotin reagent in the labeling reaction.[12] |
| Inadequate removal of excess free biotin. | Ensure thorough purification of the labeled protein using a desalting column or extensive dialysis.[13] | |
| Inadequate blocking in downstream applications. | Use an appropriate blocking buffer. Note that milk-based blockers contain endogenous biotin and should be avoided in biotin-streptavidin systems.[12][14] | |
| Protein Precipitation | Protein instability under reaction conditions. | Perform the labeling reaction at 4°C. Ensure the final concentration of DMSO or DMF from the biotin stock solution is not detrimental to the protein's solubility. |
| Inconsistent Results Between Batches | Variation in the degree of biotinylation. | Quantify the biotin incorporation for each batch to ensure consistency.[11] |
| Incomplete removal of excess biotin. | Standardize the purification protocol to ensure consistent removal of free biotin.[13] |
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. proteochem.com [proteochem.com]
- 8. labmartgh.com [labmartgh.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
- 11. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Step-by-Step Guide for Antibody Biotinylation with Biotin-LC-LC-NHS Ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the biotinylation of antibodies using Biotin-LC-LC-NHS (Biotin long-chain, long-chain N-hydroxysuccinimide ester). This protocol is designed for researchers in various fields, including immunology, cell biology, and drug development, who require biotin-labeled antibodies for applications such as ELISA, Western blotting, immunohistochemistry, and affinity purification.
Introduction
Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein or antibody. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) makes this a powerful tool for detection, purification, and immobilization of biomolecules.[1] this compound ester is an amine-reactive biotinylation reagent with a long spacer arm (22.4 Å) that minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[2] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (-NH2) on the antibody, primarily on lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[3][4]
Controlling the degree of biotinylation is crucial, as over-labeling can potentially compromise the antibody's antigen-binding affinity, while under-labeling may result in a weak signal in downstream applications.[5][6][7] This protocol provides a method to achieve a desirable molar ratio of biotin to antibody, typically in the range of 4-12 biotins per antibody molecule.[8]
I. Materials and Reagents
| Material/Reagent | Supplier | Notes |
| Purified Antibody | - | Must be in an amine-free buffer (e.g., PBS). If in a buffer containing Tris or glycine, buffer exchange is required.[9][10] |
| This compound Ester | e.g., ApexBio (Cat. No. K4401) | Store at -20°C, protected from moisture.[2] |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | To dissolve the this compound ester.[2] |
| Reaction Buffer | - | Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Must be free of primary amines.[3] |
| Quenching Buffer | - | 1 M Tris-HCl, pH 8.0. |
| Desalting Spin Columns | e.g., Zeba™ Spin Desalting Columns (Thermo Fisher Scientific) | For removal of excess, unreacted biotin.[2][11] |
| HABA/Avidin Biotin Quantitation Kit | e.g., Thermo Fisher Scientific (Pierce) | For determining the degree of biotinylation.[12][13] |
| Spectrophotometer or Microplate Reader | - | For HABA assay. |
II. Experimental Protocols
A. Preparation of Reagents
-
Antibody Preparation :
-
This compound Ester Stock Solution :
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent condensation.[2]
-
Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.[14] For example, dissolve 1 mg in 100 µL of DMF.[14]
-
Note : The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions. Prepare this solution fresh and do not store for later use.[1][9]
-
B. Antibody Biotinylation Reaction
The optimal molar ratio of biotin to antibody can vary depending on the antibody and the desired degree of labeling. A 20-fold molar excess is a good starting point for achieving approximately 4-6 biotin molecules per antibody.[15] For a higher degree of labeling (e.g., 8-12 biotins/antibody), a higher molar excess may be required.[8]
Calculation of Molar Excess:
-
Calculate mmoles of antibody: (Volume of antibody (mL) × Concentration of antibody (mg/mL)) / Molecular weight of antibody (mg/mmole)
-
Example (for IgG, MW ≈ 150,000 g/mol = 150 mg/mmole): (1 mL × 2 mg/mL) / 150 mg/mmole = 0.0133 mmole antibody
-
-
Calculate mmoles of this compound to add (for a 20-fold molar excess): mmoles of antibody × 20
-
Example: 0.0133 mmole × 20 = 0.266 mmole this compound
-
-
Calculate volume of this compound stock solution to add: (mmoles of this compound × MW of this compound (mg/mmole)) / Concentration of stock solution (mg/mL)
-
Example (MW of this compound ≈ 567.7 g/mol = 0.5677 mg/mmole): (0.266 mmole × 0.5677 mg/mmole) / 10 mg/mL = 0.015 mL = 15 µL
-
Reaction Procedure:
-
Add the calculated volume of the 10 mg/mL this compound ester stock solution to the antibody solution.
-
Mix gently by pipetting.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
To stop the reaction, add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
C. Purification of Biotinylated Antibody
It is crucial to remove unreacted biotin to prevent interference in downstream applications and to allow for accurate determination of the degree of biotinylation.[12]
-
Equilibrate a desalting spin column with PBS according to the manufacturer's instructions.
-
Apply the quenched biotinylation reaction mixture to the column.
-
Centrifuge the column to collect the purified biotinylated antibody.
-
The purified antibody is now ready for quantification and use.
D. Determination of the Degree of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per antibody molecule.[12][16][17]
-
Follow the protocol provided with the HABA/Avidin Biotin Quantitation Kit.
-
Briefly, the HABA/avidin complex has a characteristic absorbance at 500 nm.
-
When the biotinylated antibody is added, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in the sample.[13]
-
Calculate the moles of biotin per mole of antibody using the formulas provided in the kit instructions.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Lower concentrations may require a higher molar excess of biotin reagent.[2] |
| Molar Excess of this compound | 10 to 50-fold | A 20-fold excess is a common starting point.[2][9] |
| Expected Degree of Biotinylation | 4 - 12 moles of biotin per mole of antibody | Can be adjusted by varying the molar excess of the biotin reagent.[8] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours at 4°C | Longer incubation times are possible but may increase the risk of protein degradation.[2][9] |
| Reaction pH | 7.2 - 8.0 | NHS esters react efficiently with primary amines in this pH range.[3] |
E. Storage of Biotinylated Antibody
Proper storage is essential to maintain the activity of the biotinylated antibody.
-
For short-term storage (1-2 weeks), store at 4°C.[18]
-
For long-term storage, aliquot the antibody and store at -20°C or -80°C.[19] Avoid repeated freeze-thaw cycles.[19][20] The addition of glycerol (B35011) to a final concentration of 50% can prevent freezing at -20°C.[19]
-
Conjugated antibodies should be stored in dark vials or wrapped in foil to protect them from light.[18][20]
III. Visualizations
A. This compound Reaction with Antibody
Caption: Reaction of this compound with a primary amine on an antibody.
B. Experimental Workflow for Antibody Biotinylation
Caption: Step-by-step workflow for antibody biotinylation and purification.
IV. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Biotin Incorporation | Presence of primary amines (e.g., Tris) in the antibody buffer. | Buffer exchange the antibody into an amine-free buffer like PBS before biotinylation.[10] |
| Inactive this compound reagent due to hydrolysis. | Prepare the biotin reagent solution immediately before use. Store the solid reagent desiccated at -20°C.[1][10] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to antibody, especially for dilute antibody solutions.[2] | |
| Loss of Antibody Activity | Over-biotinylation, leading to modification of critical residues in the antigen-binding site. | Reduce the molar excess of the biotin reagent or decrease the reaction time.[5][7] |
| Antibody Precipitation | Over-biotinylation can lead to aggregation. | Reduce the molar excess of the biotin reagent.[11] |
| High antibody concentration during labeling. | Perform the reaction at the recommended antibody concentration range. | |
| High Background in Downstream Assays | Presence of free, unreacted biotin. | Ensure thorough removal of excess biotin using a desalting column or dialysis.[12] |
| Over-biotinylation causing non-specific binding. | Optimize the degree of biotinylation by reducing the molar excess of the biotin reagent.[5] |
References
- 1. apexbt.com [apexbt.com]
- 2. proteochem.com [proteochem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. benchchem.com [benchchem.com]
- 6. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. apexbt.com [apexbt.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Biotinylation - Wikipedia [en.wikipedia.org]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. sysy.com [sysy.com]
- 20. drexel.edu [drexel.edu]
Application Notes and Protocols for Intracellular Protein Labeling using Biotin-LC-LC-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Biotin-LC-LC-NHS for the labeling of intracellular proteins. This reagent is a valuable tool for a variety of applications, including proteomic profiling, identification of protein-protein interactions, and tracking of cellular processes.
Introduction to this compound
This compound (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide) is a membrane-permeable biotinylation reagent that enables the covalent labeling of primary amines (-NH2) on proteins within living cells. Its long spacer arm (30.5 angstroms) minimizes steric hindrance, allowing for efficient capture of biotinylated proteins by avidin (B1170675) or streptavidin resins. The NHS ester reacts with the primary amines on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds. Due to its ability to cross cell membranes, this compound is an effective tool for labeling the entire intracellular proteome.[1]
Key Features of this compound:
-
Membrane Permeable: Allows for the labeling of intracellular proteins in living cells.[1]
-
Amine-Reactive: Efficiently labels primary amines on lysine residues and protein N-termini.
-
Long Spacer Arm: The 30.5 Å spacer arm reduces steric hindrance for subsequent detection or capture.[1]
-
Irreversible Biotinylation: Forms a stable amide bond, ensuring the biotin (B1667282) tag remains attached during downstream processing.[1]
-
Solubility: Requires dissolution in an organic solvent such as DMSO or DMF before use.[1]
Quantitative Data Summary
The selection of a biotinylation reagent is critical for the success of intracellular labeling experiments. The following tables summarize the key characteristics and comparative data for this compound and its cell-impermeable counterpart, Sulfo-NHS-LC-Biotin.
Table 1: Properties of Amine-Reactive Biotinylation Reagents
| Feature | This compound | Sulfo-NHS-LC-Biotin |
| Molecular Weight | 567.70 g/mol | 556.59 g/mol |
| Spacer Arm Length | 30.5 Å | 22.4 Å |
| Membrane Permeability | Permeable | Impermeable |
| Solubility | Requires organic solvent (DMSO, DMF) | Water-soluble |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) ester |
| Target Moiety | Primary amines (-NH2) | Primary amines (-NH2) |
Table 2: Comparative Analysis of Intracellular vs. Cell-Surface Labeling
This table presents data from a study comparing the biotinylation of living endothelial cells with the membrane-permeable NHS-LC-Biotin and the membrane-impermeable Sulfo-NHS-LC-Biotin. While not this compound, NHS-LC-Biotin has similar membrane permeability characteristics.
| Parameter | NHS-LC-Biotin (Intracellular and Surface) | Sulfo-NHS-LC-Biotin (Surface Only) |
| Biotin Concentration in Cell Lysate (1.8 mM reagent) | 0.390 ng per µg of protein[2] | 0.304 ng per µg of protein[2] |
| Half-life of Biotinylated Proteins | 38.0 hours[2] | 10.8 hours[2] |
Note: The slightly higher biotin concentration observed with NHS-LC-Biotin is attributed to its ability to label both intracellular and cell surface proteins.
Experimental Protocols
Protocol 1: General Procedure for Intracellular Protein Biotinylation in Cultured Cells
This protocol provides a general workflow for the biotinylation of intracellular proteins in mammalian cells using this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Cell scrapers
-
Ice-cold PBS for washing
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 80-90%) in appropriate culture vessels.
-
Cell Washing: Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2.0 mg of this compound in 350 µL of solvent.
-
Biotinylation Reaction:
-
Add the this compound stock solution to the cells suspended in PBS (pH 8.0) to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quenching: Terminate the reaction by adding quenching buffer and incubating for 15 minutes at room temperature.
-
Cell Harvesting: Wash the cells three times with ice-cold PBS to remove excess reagent.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The biotinylated lysate is now ready for downstream applications such as affinity purification.
Protocol 2: Enrichment of Biotinylated Intracellular Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins from cell lysates for subsequent analysis by mass spectrometry.
Materials:
-
Biotinylated cell lysate (from Protocol 1)
-
Streptavidin-agarose or magnetic beads
-
Wash buffer (e.g., RIPA buffer, PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 8 M guanidine-HCl, pH 1.5, or on-bead digestion)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions.
-
Binding of Biotinylated Proteins: Incubate the biotinylated cell lysate with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency can improve purity.
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using a harsh elution buffer. Note that this may require subsequent buffer exchange before enzymatic digestion.
-
On-Bead Digestion: A preferred method for mass spectrometry is to perform enzymatic digestion of the proteins directly on the beads. This reduces sample handling and potential losses.
-
Wash the beads with a digestion-compatible buffer (e.g., ammonium (B1175870) bicarbonate).
-
Resuspend the beads in the digestion buffer.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
-
Peptide Recovery: Collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 spin column or equivalent before analysis by LC-MS/MS.
Visualizations
The following diagrams illustrate the key processes involved in intracellular protein labeling with this compound.
Caption: Experimental workflow for intracellular protein labeling.
Caption: Reaction of this compound with a primary amine.
References
Application Notes and Protocols for Biotin-LC-LC-NHS in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-LC-LC-NHS is a long-chain, amine-reactive biotinylation reagent widely employed in life sciences for the stable labeling of proteins and other biomolecules. Its N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable amide bond. The extended spacer arm (30.5 angstroms) of Biotin-LC-LC-Biotin helps to minimize steric hindrance, making the biotin (B1667282) moiety more accessible for binding to avidin (B1170675) or streptavidin. This property is particularly advantageous in pull-down assays, where the biotinylated "bait" protein is used to capture and isolate its interacting partners ("prey") from a complex biological sample.
This document provides detailed protocols and application notes for the use of this compound in pull-down assays, a powerful technique for studying protein-protein interactions, validating drug targets, and elucidating cellular pathways.
Chemical Properties and Mechanism of Action
This compound (Succinimidyl-6-(biotinamido)-6-hexanamido hexanoate) is a molecule composed of three key parts: a biotin head group, a long hydrophilic spacer arm, and an amine-reactive NHS ester. The NHS ester reacts with primary amines in a nucleophilic acyl substitution reaction, forming a covalent amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7-9.[1][2]
The extended spacer arm is composed of two 6-aminohexanoic acid units, which provides a significant distance between the biotin and the labeled protein. This separation reduces the potential for the biotin tag to interfere with the protein's native conformation and biological activity, and enhances the binding efficiency of the biotin to streptavidin-conjugated beads.
Applications in Pull-Down Assays
Pull-down assays are a cornerstone of interaction proteomics. The general workflow involves immobilizing a biotinylated bait protein onto streptavidin-coated beads, incubating these beads with a cell lysate or other protein mixture containing potential binding partners, washing away non-specific binders, and finally eluting the bait-prey complexes for analysis by methods such as Western blotting or mass spectrometry.
Key applications include:
-
Identification of novel protein-protein interactions: Discovering previously unknown binding partners of a protein of interest.
-
Validation of putative interactions: Confirming interactions suggested by other methods like yeast two-hybrid or co-immunoprecipitation.
-
Characterization of binding domains: Mapping the specific regions of proteins involved in an interaction.
-
Screening for inhibitors or enhancers of protein interactions: Identifying small molecules or other factors that modulate the formation of a protein complex.
Data Presentation
The success of a pull-down assay can be quantified at various stages. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Typical Value/Range | Method of Measurement | Significance |
| Biotin Incorporation (moles of biotin per mole of protein) | 2 - 6 | HABA Assay, Biotin Quantitation Kit | Ensures sufficient biotinylation for efficient capture without excessive modification that could disrupt protein function. |
| Bait Protein Immobilization Efficiency | > 80% | Bradford Assay, BCA Assay, SDS-PAGE with Coomassie or Silver Staining | Confirms that the bait protein has been successfully coupled to the streptavidin beads. |
| Prey Protein Enrichment Factor | Variable (dependent on interaction affinity and abundance) | Western Blotting, Mass Spectrometry (e.g., spectral counting, label-free quantification) | Indicates the specific enrichment of the prey protein relative to its concentration in the initial lysate. |
| Binding Affinity (Kd) | pM to µM range | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Provides a quantitative measure of the strength of the bait-prey interaction. |
Experimental Protocols
Protocol 1: Biotinylation of the Bait Protein
This protocol describes the biotinylation of a purified protein in solution using this compound.
Materials:
-
This compound (e.g., Thermo Scientific™ EZ-Link™ NHS-LC-LC-Biotin)
-
Purified bait protein (1-10 mg/mL in an amine-free buffer)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Reagent Preparation:
-
Protein Preparation:
-
Ensure the purified bait protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the 10 mM this compound solution to add to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a good starting point.[4] For more dilute protein solutions, a higher molar excess may be required.[3]
-
Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[4]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM. For example, add 1 M Tris-HCl, pH 8.0. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Biotin:
-
Remove non-reacted this compound by using a desalting column according to the manufacturer's instructions. This step is crucial to prevent free biotin from competing with the biotinylated protein for binding to streptavidin.
-
-
Quantification and Storage:
-
Determine the protein concentration of the biotinylated sample.
-
Assess the degree of biotinylation using a HABA assay if desired.
-
Store the biotinylated protein at -20°C or -80°C for long-term use.
-
Protocol 2: Pull-Down Assay
This protocol describes the use of the biotinylated bait protein to capture interacting prey proteins from a cell lysate.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing potential prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a non-denaturing elution buffer containing a high concentration of free biotin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
-
Wash the beads two to three times with wash buffer to remove any preservatives.
-
-
Immobilization of Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads. The amount of bait protein to add will depend on the binding capacity of the beads (refer to the manufacturer's instructions).
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.
-
Wash the beads three times with wash buffer to remove any unbound bait protein.
-
-
Binding of Prey Proteins:
-
Add the cell lysate to the beads now coupled with the bait protein. A typical starting point is 1-5 mg of total lysate protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.
-
-
Washing:
-
After incubation, pellet the beads using a magnetic stand or by centrifugation.
-
Carefully remove the supernatant (this is the "unbound" fraction and can be saved for analysis).
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins. Each wash should involve resuspending the beads in wash buffer, incubating for a few minutes, and then pelleting the beads.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Elute the bound proteins from the beads. The choice of elution method depends on the downstream application:
-
Denaturing Elution: For SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the bait and prey proteins.
-
Non-denaturing Elution: To recover the intact protein complexes, incubate the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) for 30-60 minutes at room temperature. The free biotin will compete with the biotinylated bait protein for binding to streptavidin, releasing the entire complex.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the expected prey protein.
-
For unbiased identification of interacting partners, the eluted sample can be subjected to analysis by mass spectrometry.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cell Surface Protein Labeling using Biotin-LC-LC-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins is pivotal in understanding cellular communication, signal transduction, and identifying therapeutic targets. Biotin-LC-LC-NHS (Biotin long-chain N-hydroxysuccinimide ester) is a valuable reagent for selectively labeling these proteins. Its membrane-impermeable nature ensures that only proteins with extracellular domains are tagged, allowing for their specific isolation and analysis. This document provides a detailed protocol for using this compound for cell surface protein labeling, downstream analysis, and troubleshooting.
Principle of the Method
The this compound reagent contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (—NH2) on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds. The "LC-LC" (long chain) designation refers to the extended spacer arm between the biotin (B1667282) and the NHS ester, which helps to reduce steric hindrance and improve the accessibility of the biotin for subsequent detection or purification with avidin (B1170675) or streptavidin. The addition of a sulfonate group to the NHS ring (Sulfo-NHS) renders the molecule water-soluble and prevents it from crossing the plasma membrane, thus ensuring the specific labeling of cell surface proteins.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound cell surface protein labeling protocol. These values may require optimization depending on the cell type and experimental goals.
| Parameter | Recommended Value | Notes |
| Cell Density | ~25 x 10^6 cells/mL | For suspension cells. For adherent cells, aim for 85-95% confluency. |
| Biotin Reagent Concentration | 1-5 mM | A final concentration of 2-5 mM is often effective. |
| Incubation Time | 30 minutes | Can be performed at room temperature or 4°C. |
| Incubation Temperature | 4°C or Room Temperature | Incubation at 4°C can reduce the internalization of the biotin reagent. |
| Quenching Solution | 50-100 mM Glycine (B1666218) or Tris in PBS | To stop the labeling reaction by consuming unreacted biotin reagent. |
| Molar Excess of Biotin | 10-20 fold over protein | For purified protein solutions, this is a starting point for optimization. |
Experimental Protocols
Materials:
-
Cells of interest (adherent or suspension)
-
This compound or Sulfo-NHS-LC-Biotin
-
Phosphate Buffered Saline (PBS), ice-cold, pH 8.0
-
Quenching Buffer (e.g., 100 mM glycine in PBS, ice-cold)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer with DTT for cleavable biotin)
-
Cell scrapers (for adherent cells)
-
Refrigerated centrifuge
Protocol for Labeling Cell Surface Proteins:
-
Cell Preparation:
-
Adherent Cells: Grow cells to 85-95% confluency. Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Suspension Cells: Harvest cells and wash them three times by centrifugation and resuspension in ice-cold PBS (pH 8.0). Resuspend the final cell pellet at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO for NHS esters or water for Sulfo-NHS esters).
-
Add the biotin reagent to the cell suspension or overlay on adherent cells to a final concentration of 1-2 mM.
-
Incubate for 30 minutes at 4°C on a rocking platform to label surface proteins. The low temperature helps to minimize endocytosis of the labeled proteins.
-
-
Quenching:
-
To stop the reaction, add ice-cold Quenching Buffer to a final concentration of 50-100 mM glycine.
-
Incubate for 10-15 minutes at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Purification of Biotinylated Proteins:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate the lysate with streptavidin-agarose beads for 2 hours to overnight at 4°C with gentle rotation.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Diagrams
Caption: Experimental workflow for cell surface protein labeling.
Caption: Application in studying receptor internalization.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | Inefficient labeling reaction. | Optimize biotin reagent concentration and incubation time. Ensure PBS is at pH 8.0 as NHS ester reactivity is pH-dependent. |
| Cell loss during washing steps. | For adherent cells that detach easily, consider coating plates with poly-D-lysine. | |
| Intracellular proteins in the surface fraction | Compromised cell membrane integrity. | Handle cells gently during washing steps. Perform all steps on ice to maintain membrane integrity. |
| Biotin reagent is not membrane-impermeable. | Ensure you are using a Sulfo-NHS ester for cell surface labeling. | |
| High background/non-specific binding | Insufficient quenching or washing. | Increase the number and duration of wash steps after biotinylation and after incubation with streptavidin beads. |
| Endogenous biotinylated proteins. | Consider using an avidin/biotin blocking kit if high background persists. | |
| Free biotin in the sample competing for binding. | Ensure thorough washing of cells to remove any free biotin from the culture medium before lysis. |
Application Notes and Protocols for Biotin-LC-LC-NHS Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating the optimal molar excess of Biotin-LC-LC-NHS for labeling proteins and other molecules containing primary amines. Detailed protocols are included to ensure efficient and reproducible biotinylation for applications in diagnostics, drug discovery, and life science research.
This compound (Biotin long-chain-long-chain N-hydroxysuccinimide ester) is a biotinylation reagent with an extended spacer arm (30.5 Å) that minimizes steric hindrance when binding to avidin (B1170675) or streptavidin.[1] This reagent reacts specifically with primary amines (-NH2) on molecules such as proteins (N-terminus and lysine (B10760008) side chains) to form stable amide bonds.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester provides a simple and efficient method for conjugation in an aqueous environment at a physiological pH range.[2][3][5]
Key Considerations for Optimal Labeling
Several factors influence the efficiency of biotinylation, including the concentration of the protein, the molar excess of the biotin (B1667282) reagent, pH, and the presence of competing primary amines.
-
Protein Concentration: More dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same degree of labeling as more concentrated solutions.[2][6][7][8]
-
Molar Excess: The ratio of biotin reagent to the target molecule can be adjusted to control the number of biotin molecules incorporated.[2] A 20-fold molar excess is a common starting point for proteins at a concentration of 2 mg/mL.[1][9]
-
Reaction Buffer: Buffers must be free of primary amines, such as Tris or glycine, which will compete with the target molecule for reaction with the NHS ester, thereby reducing labeling efficiency.[3][9][10] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a widely recommended reaction buffer.[2][7][11]
-
Solvent for this compound: this compound is not readily soluble in aqueous solutions and should be dissolved in a water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][7]
Calculating Molar Excess of this compound
To determine the appropriate amount of this compound for your experiment, follow these steps:
-
Calculate the moles of your protein:
-
Moles of Protein = (Mass of Protein in g) / (Molecular Weight of Protein in g/mol )
-
-
Determine the desired molar excess of this compound:
-
Refer to the table below for recommended starting ratios based on protein concentration.
-
-
Calculate the moles of this compound required:
-
Moles of Biotin = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of this compound to weigh:
-
Mass of Biotin (g) = Moles of Biotin × Molecular Weight of this compound (567.7 g/mol )
-
Example Calculation:
For labeling 1 mL of a 2 mg/mL solution of an antibody (IgG, MW = 150,000 g/mol ) with a 20-fold molar excess:
-
Moles of IgG:
-
(0.002 g) / (150,000 g/mol ) = 1.33 x 10⁻⁸ mol
-
-
Moles of this compound:
-
1.33 x 10⁻⁸ mol IgG × 20 = 2.66 x 10⁻⁷ mol Biotin
-
-
Mass of this compound:
-
2.66 x 10⁻⁷ mol × 567.7 g/mol = 0.000151 g or 0.151 mg
-
Alternatively, if preparing a stock solution of this compound (e.g., 10 mM in DMSO), calculate the volume to add:
-
Volume of Biotin Stock (L) = (Moles of Biotin) / (Concentration of Biotin Stock in mol/L)
-
Volume of Biotin Stock (µL) = (2.66 x 10⁻⁷ mol) / (0.010 mol/L) × 1,000,000 µL/L = 26.6 µL
Recommended Molar Excess Ratios
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Biotin Incorporation per Antibody (IgG) |
| 10 mg/mL | ≥ 12-fold[2][12] | ~8-12[2] |
| 2 mg/mL | ≥ 20-fold[1][2][12] | 4-6[3][6] |
| 1 mg/mL | > 20-fold[7] | 3-5[2] |
Experimental Protocol for Protein Biotinylation
This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific applications.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the calculated amount of this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).[1][2] For example, to prepare a 10 mM solution, dissolve 2.0 mg of this compound in 350 µL of DMSO.[2]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Storage:
-
Store the biotinylated protein under appropriate conditions for the specific protein, typically at 4°C for short-term storage or -20°C for long-term storage.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for protein biotinylation.
Signaling Pathway of this compound Reaction
The reaction between this compound and a primary amine on a protein results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: Reaction of this compound with a primary amine.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. proteochem.com [proteochem.com]
- 8. interchim.fr [interchim.fr]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 11. apexbt.com [apexbt.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Biotin-LC-LC-NHS Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the successful conjugation of Biotin-LC-LC-NHS ester to primary amine-containing molecules such as proteins, antibodies, and peptides.
Introduction
This compound (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide) is a long-chain, amine-reactive biotinylation reagent. The N-Hydroxysuccinimide (NHS) ester reacts efficiently with primary amino groups (-NH₂) present on lysine (B10760008) residues and the N-terminus of polypeptides to form stable amide bonds. The extended spacer arm (30.5 Å) of the "LC-LC" moiety minimizes steric hindrance when the biotinylated molecule interacts with avidin (B1170675) or streptavidin, making it ideal for various applications, including immunoassays, affinity chromatography, and pull-down assays.
The success of the conjugation reaction is critically dependent on optimizing various reaction parameters to maximize labeling efficiency while preserving the biological activity of the target molecule. Key considerations include managing the competing hydrolysis of the NHS ester, which is highly pH and temperature-dependent.
Reaction Principle
The conjugation reaction involves the nucleophilic attack of a primary amine on the NHS ester of the biotinylation reagent, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).
Key Reaction Parameters and Optimization
Successful biotinylation with this compound requires careful control of several experimental parameters. The following tables summarize the critical conditions and their impact on the reaction.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The optimal pH is often cited as 8.3-8.5.[1] At lower pH, the primary amines are protonated and less reactive. At higher pH, the rate of NHS ester hydrolysis significantly increases. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30-60 minutes).[2][3] Reactions at 4°C are slower (2 hours to overnight) but can be beneficial for sensitive proteins to minimize degradation.[2][3] |
| Reaction Time | 30 minutes to 2 hours at RT; 2 hours to overnight at 4°C | The optimal time should be determined empirically. Longer incubation times do not necessarily increase labeling efficiency and may lead to increased hydrolysis of the reagent. |
| Molar Excess of this compound | 5 to 20-fold molar excess over the protein | The optimal ratio depends on the protein concentration and the desired degree of labeling.[2] For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be required.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[1] |
Table 2: Recommended Buffers for this compound Conjugation
| Buffer | Concentration | pH | Notes |
| Phosphate Buffered Saline (PBS) | 1X (e.g., 100 mM phosphate, 150 mM NaCl) | 7.2 - 7.5 | A commonly used and effective buffer. Ensure it is free of primary amine-containing additives.[2] |
| Sodium Bicarbonate Buffer | 100 mM | 8.3 - 8.5 | Provides the optimal pH for the reaction.[1] |
| Borate Buffer | 50 mM | 8.0 - 8.5 | Another suitable buffer for maintaining the desired alkaline pH. |
| HEPES Buffer | 100 mM | 7.5 - 8.0 | A non-amine containing buffer that can be used as an alternative. |
| Buffers to Avoid | Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided in the conjugation step.[1] |
Table 3: Influence of pH and Temperature on NHS Ester Hydrolysis
The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which inactivates the biotinylation reagent. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes[2] |
| 9.0 | Room Temperature | Minutes |
Experimental Workflow
The following diagram illustrates the general workflow for a typical this compound conjugation experiment.
Caption: Experimental workflow for this compound conjugation.
Detailed Experimental Protocol: Biotinylation of an Antibody
This protocol provides a general procedure for the biotinylation of an IgG antibody. The amounts and volumes can be scaled as needed.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4, or 100 mM Sodium Bicarbonate, pH 8.3
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Antibody:
-
If the antibody solution contains primary amines (e.g., Tris buffer or sodium azide), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2 mg/mL in the Reaction Buffer.
-
-
Preparation of this compound Solution (Prepare immediately before use):
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, dissolve 2.0 mg of this compound (MW: 568.7 g/mol ) in 350 µL of anhydrous DMSO or DMF.[3] Vortex briefly to ensure complete dissolution.
-
-
Calculation of this compound Volume:
-
A 20-fold molar excess is recommended for a 2 mg/mL antibody solution.[3]
-
Example Calculation for 1 mg of IgG (MW ~150,000 g/mol ) at 2 mg/mL (0.5 mL volume):
-
Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of this compound needed (20x excess) = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol
-
Volume of 10 mM this compound solution = (1.33 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL
-
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound solution to the antibody solution.
-
Mix gently by pipetting up and down or by brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent can be added to react with any excess this compound.
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, non-reacted this compound and reaction by-products by using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Storage:
-
Store the purified biotinylated antibody under the same conditions as the original unlabeled antibody. For long-term storage, consider adding a sterile-filtered cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Presence of primary amines in the antibody buffer. - Hydrolysis of this compound. - Incorrect pH of the reaction buffer. - Insufficient molar excess of biotin reagent. | - Perform buffer exchange into an amine-free buffer. - Prepare the this compound solution immediately before use and ensure the reagent is stored properly. - Verify the pH of the reaction buffer is between 7.2 and 8.5. - Increase the molar excess of the biotin reagent, especially for dilute protein solutions. |
| Loss of Protein Activity | - Over-biotinylation, especially at or near the active site. | - Reduce the molar excess of the this compound reagent. - Decrease the reaction time. - Perform the reaction at a lower temperature (4°C). |
| Precipitation of Protein | - High concentration of organic solvent (DMSO/DMF). - Protein instability under the reaction conditions. | - Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. - Optimize buffer conditions (e.g., pH, ionic strength). |
By carefully controlling these reaction conditions, researchers can achieve consistent and efficient biotinylation of their target molecules for a wide range of biological assays.
References
Application Notes and Protocols: Biotin-LC-LC-NHS in Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of Biotin-LC-LC-N-hydroxysuccinimide (NHS) ester in immunoprecipitation (IP) experiments. This reagent is a valuable tool for covalently labeling proteins and other biomolecules, facilitating their subsequent purification and analysis.
Application Notes
Biotin-LC-LC-NHS is an amine-reactive biotinylation reagent characterized by its long, flexible spacer arm.[1][2] This extended spacer arm is a key feature that minimizes steric hindrance, allowing for more efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin proteins during the immunoprecipitation pulldown.[1] This is particularly advantageous when targeting proteins within large complexes or those with biotinylation sites that are not readily accessible.
The NHS ester component of the molecule reacts efficiently with primary amines (-NH2), such as the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds.[3][4][5] This reaction is most efficient at a pH range of 7-9.[6] The membrane permeability of this compound allows for the labeling of both intracellular and cell surface proteins.[4]
Advantages of Using this compound in Immunoprecipitation:
-
Reduced Steric Hindrance: The long "LC-LC" (long chain) spacer arm, approximately 30.5 angstroms in length, physically separates the biotin molecule from the labeled protein.[4] This separation enhances the accessibility of the biotin for binding to immobilized streptavidin or avidin, leading to higher yields in immunoprecipitation.[1][3]
-
Strong and Specific Interaction: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10^-15 M.[7] This high-affinity interaction ensures highly specific and efficient capture of biotinylated proteins, resulting in low background and high signal-to-noise ratios in downstream applications like Western blotting or mass spectrometry.[8][9]
-
Versatility: This reagent can be used to label a wide variety of amine-containing biomolecules, including antibodies and enzymes.[1] It is suitable for labeling proteins in solution, on the cell surface, and within the cell.[4]
-
Irreversible Labeling: The formation of a stable amide bond ensures that the biotin label is permanently attached to the target protein, preventing its dissociation during the stringent washing steps of an immunoprecipitation protocol.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound and related reagents in biotinylation experiments.
Table 1: Properties of this compound Ester
| Property | Value | Reference |
| Molecular Weight | 454.54 g/mol | [10] |
| Spacer Arm Length | 30.5 Å | [4] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Target Moiety | Primary Amines (-NH2) | [3][4][5] |
| Optimal pH for Reaction | 7-9 | [6] |
| Solubility | Soluble in DMSO or DMF | [3][4] |
Table 2: Recommended Molar Excess of Biotinylation Reagent for Protein Labeling
| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Reference |
| 2 mg/mL | ≥ 20-fold | [6][10][11] |
| 2-10 mg/mL | ≥ 12-fold | [6] |
| 10 mg/mL | 10-20 fold | [10] |
Experimental Protocols
This section provides a detailed protocol for the biotinylation of cellular proteins followed by immunoprecipitation.
Part 1: Biotinylation of Proteins in Cell Culture
Materials:
-
This compound Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0, or PBS containing 100 mM glycine)
-
Cell scrapers
-
Ice-cold PBS
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[5][6]
-
For suspension cells, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[5][6]
-
-
Preparation of Biotinylation Reagent:
-
Biotinylation Reaction:
-
Add the 10 mM biotin reagent stock solution to the cell suspension or to the PBS covering the adherent cells to achieve a final concentration of 2-5 mM.[6][11]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5][11] Incubation at 4°C can help reduce the internalization of the labeling reagent.[5]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to the cell suspension or plate. Incubate for 15-30 minutes at room temperature.[12]
-
-
Cell Lysis:
-
Wash the cells three times with ice-cold PBS to remove excess and quenched biotinylation reagent.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the cell lysate by centrifugation to pellet cellular debris. The supernatant containing the biotinylated proteins is now ready for immunoprecipitation.
-
Part 2: Immunoprecipitation of Biotinylated Proteins
Materials:
-
Biotinylated cell lysate (from Part 1)
-
Streptavidin- or Avidin-conjugated agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, 0.1 M glycine (B1666218) pH 2.5-3.0, or a buffer containing a high concentration of free biotin)
-
Primary antibody for the protein of interest (for subsequent Western blot analysis)
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Bead Preparation:
-
Wash the streptavidin/avidin beads three times with wash buffer.
-
-
Immunoprecipitation:
-
Add the biotinylated cell lysate to the washed beads.
-
Incubate for 1-4 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.[13]
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Remove the supernatant and wash the beads three to five times with wash buffer to remove non-specifically bound proteins. More stringent washing conditions can be employed due to the strength of the biotin-avidin interaction, leading to a better signal-to-noise ratio.[8][9]
-
-
Elution:
-
Elute the bound proteins from the beads. The method of elution will depend on the downstream application.
-
For SDS-PAGE and Western Blotting: Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The streptavidin will also be eluted with this method.
-
For Mass Spectrometry or functional assays where native protein is required: Elution can be challenging due to the strong interaction. Options include using a cleavable biotin analog (e.g., NHS-SS-Biotin), competitive elution with a high concentration of free biotin, or using modified avidin resins with lower binding affinity.[14][15]
-
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, mass spectrometry, or other desired downstream applications.
-
Visualizations
Caption: Experimental Workflow for Immunoprecipitation using this compound.
Caption: Structure of this compound Reagent.
Caption: Example Signaling Pathway for Biotin-IP Studies.
References
- 1. This compound Ester, CAS 89889-52-1 | AxisPharm [axispharm.com]
- 2. EZ-Link™ NHS-LC-LC-Biotin 50 mg | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. selectscience.net [selectscience.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. labmartgh.com [labmartgh.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Use of in vivo biotinylation for chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocol-online.org [protocol-online.org]
- 15. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Peptide Biotinylation using Biotin-LC-LC-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule like a peptide, is a cornerstone technique in life sciences research.[1] The extraordinary affinity and specificity of the interaction between biotin (Vitamin B7) and streptavidin or avidin (B1170675) (Kd ≈ 10⁻¹⁴ M) form the basis for numerous applications.[2][3] These applications include immunoassays, affinity purification, protein-protein interaction studies, and cell surface labeling.[4]
N-hydroxysuccinimide (NHS) esters of biotin are among the most common biotinylation reagents. They react efficiently with primary amines (–NH₂), such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues within a peptide, to form stable, covalent amide bonds.[4][5]
This application note provides a detailed protocol for the biotinylation of peptides using Biotin-LC-LC-NHS (Succinimidyl-6-(biotinamido)-6-hexanamidohexanoate) . This reagent features a long, hydrophilic spacer arm (30.5 Å) which helps to minimize steric hindrance between the biotin molecule and the peptide, ensuring greater accessibility for streptavidin binding and optimizing results in downstream applications.
Experimental Protocol
This protocol is designed for labeling peptides containing primary amines. It is crucial to use buffers free of primary amines (e.g., Tris, glycine) as they will compete with the peptide for reaction with the NHS ester.[5][6]
Materials and Reagents
-
Peptide of interest
-
This compound Ester
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Anhydrous Solvent: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer (Optional): 1M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) for purification.[7]
-
Microcentrifuge tubes
-
Standard laboratory equipment (pipettes, vortexer, microcentrifuge)
Reagent Preparation
-
Peptide Solution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of an organic solvent like DMSO, then diluted with the Reaction Buffer.[8]
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[4][9]
-
Immediately before use , prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes in the presence of water, rendering it non-reactive.[5][6]
-
Biotinylation Reaction Procedure
-
Calculate Reagent Volume: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess. A starting point of a 10- to 20-fold molar excess of biotin reagent to peptide is recommended for efficient labeling.[6] For more dilute peptide solutions, a greater molar excess may be required.[4]
Formula for Calculation: Volume of Biotin (µL) = (moles of Peptide × Molar Excess) / (Concentration of Biotin Stock in M) × 1,000,000
-
Reaction: Add the calculated volume of the this compound stock solution to the peptide solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][9] Longer incubation times are generally not harmful to the reaction but may affect peptide stability.[4]
-
Quenching (Optional): To stop the reaction, add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This step is optional if the subsequent purification step is performed immediately.
Purification of Biotinylated Peptide
It is critical to remove unreacted biotin to avoid interference in downstream applications.[7] For peptides with a molecular weight significantly higher than the biotin reagent, desalting columns are a rapid and effective method.
-
Prepare Desalting Column: Prepare a spin desalting column according to the manufacturer's instructions. This typically involves twisting off the bottom closure, placing it in a collection tube, and centrifuging to remove the storage buffer.
-
Equilibrate Column: Equilibrate the column with the Reaction Buffer or another desired storage buffer by washing it 2-3 times.
-
Load Sample: Apply the entire biotinylation reaction mixture to the center of the resin bed.
-
Purify: Centrifuge the column according to the manufacturer's protocol. The purified, biotinylated peptide will be collected in the tube, while the smaller, unreacted biotin molecules are retained in the resin.
-
Storage: Store the purified biotinylated peptide at -20°C or -80°C.
Quantitative Data Summary
The efficiency of the biotinylation reaction depends on several factors. The following table provides recommended starting conditions that can be optimized for specific peptides.
| Parameter | Recommended Range | Notes |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[6] |
| Reaction pH | 7.2 - 8.5 | Optimal for NHS-ester reactions with primary amines.[6] |
| Buffer | Amine-free (e.g., PBS) | Buffers with primary amines like Tris will quench the reaction.[5] |
| Molar Excess (Biotin:Peptide) | 10:1 to 20:1 | A common starting point.[9] May need to be increased for dilute samples.[4] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature is faster; 4°C may be preferred for sensitive peptides. |
| Reaction Time | 30 - 60 min (RT) or 2+ hours (4°C) | Incubation time can be optimized for the specific peptide.[5][9] |
Quality Control
Successful biotinylation should be confirmed analytically.
-
Mass Spectrometry (MS): This is the most definitive method. Analysis of the purified product will reveal a mass shift corresponding to the addition of the this compound moiety (Molecular Weight = 567.7 g/mol , mass of leaving group is subtracted) to the peptide.[10]
-
Functional Assays: A simple dot blot or Western blot can be performed. Spot the biotinylated peptide onto a nitrocellulose membrane, and detect using streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for peptide biotinylation with this compound.
Application: Pull-Down Assay Principle
Biotinylated peptides are powerful tools for studying protein-protein interactions via pull-down assays.[11][12] The biotinylated peptide acts as "bait" to capture its binding partners ("prey") from a complex mixture like a cell lysate.
Caption: Principle of a pull-down assay using a biotinylated peptide.
References
- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. proteochem.com [proteochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Biotinylated peptide pull down assay [bio-protocol.org]
- 12. bioclone.net [bioclone.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation After Biotinylation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein precipitation following biotinylation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after biotinylation?
Protein precipitation post-biotinylation can be attributed to several factors that disrupt the delicate balance of forces maintaining protein stability. The most common causes include:
-
Over-labeling: Attaching too many biotin (B1667282) molecules to a protein can significantly alter its surface properties, potentially leading to increased hydrophobicity and a change in the protein's isoelectric point (pI), both of which can reduce solubility and cause aggregation.[1][2][3][4]
-
Suboptimal Buffer Conditions: If the pH of the reaction buffer is too close to the protein's isoelectric point (pI), the protein's net charge will be minimal, leading to reduced solubility and an increased likelihood of precipitation.[1][5] Similarly, inappropriate salt concentrations can disrupt the electrostatic interactions that help keep the protein in solution.[1][5]
-
High Protein Concentration: At high concentrations, the probability of intermolecular interactions and aggregation increases, especially when the biotinylation process slightly destabilizes the protein.[1][6]
-
Use of Organic Solvents: Many biotinylation reagents are dissolved in organic solvents like DMSO. The addition of these solvents, even in small amounts, can denature the protein, causing it to precipitate.[1]
-
Formation of Intermolecular Disulfide Bonds: For proteins with free sulfhydryl groups (-SH) on cysteine residues, if not all accessible thiols are labeled, they can form intermolecular disulfide bonds, leading to aggregation.[1]
-
Inherent Protein Instability: The biotinylation process itself can slightly decrease the long-term stability of a protein, making it more susceptible to stressors like freeze-thaw cycles.[1]
Q2: How can I prevent my protein from precipitating during the biotinylation reaction?
To prevent precipitation during the reaction, several parameters of the biotinylation protocol can be optimized.
-
Optimize the Molar Ratio of Biotin to Protein: Start with a lower molar excess of the biotinylation reagent and empirically determine the lowest ratio that provides sufficient labeling without causing precipitation.[1][2] A common starting point is a 5:1 to 20:1 molar ratio of biotin to protein.[1][7]
-
Adjust Buffer Conditions: Ensure the reaction buffer pH is at least 1-1.5 units away from your protein's pI.[1][5] For amine-reactive biotinylation (targeting lysine (B10760008) residues), a pH of 7-9 is generally recommended.[8] You can also screen different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal ionic strength for your protein's solubility.[1][5]
-
Control the Addition of Biotinylation Reagent: If the biotinylation reagent is dissolved in an organic solvent like DMSO, add it to the protein solution slowly and dropwise while gently stirring.[1] This helps to avoid localized high concentrations of the solvent that can cause denaturation. Aim to keep the final DMSO concentration below 10% (v/v), and ideally below 5% (v/v).[1]
-
Lower the Reaction Temperature: Performing the reaction at 4°C instead of room temperature can sometimes improve the stability of sensitive proteins during the labeling process.[1]
-
Reduce Protein Concentration: If your protein concentration is very high (e.g., >10 mg/mL), consider diluting it to reduce the likelihood of intermolecular aggregation.[1]
Q3: My biotinylated protein precipitates after freeze-thaw cycles or during storage. What can I do?
Precipitation after labeling often indicates a slight decrease in the long-term stability of the protein.
-
Proper Storage: For long-term storage, it is generally recommended to flash-freeze the biotinylated protein in single-use aliquots in liquid nitrogen and store them at -80°C.[1][5] This helps to avoid repeated freeze-thaw cycles, which are a common cause of aggregation.[5]
-
Use of Cryoprotectants: Adding a cryoprotectant, such as glycerol (B35011) (at a final concentration of 20-50% v/v), to the storage buffer can help prevent aggregation during freezing.[1][5]
-
Inclusion of Stabilizing Excipients: Consider adding stabilizing agents to your final storage buffer. The choice of additive will depend on your specific protein.
Troubleshooting Guides
Problem 1: Protein precipitates immediately upon adding the biotinylation reagent.
-
Possible Cause A: Localized high concentration of organic solvent (e.g., DMSO).
-
Possible Cause B: High protein concentration.
-
Solution: Consider reducing the initial protein concentration if it is above 10 mg/mL.[1]
-
Problem 2: The protein solution becomes cloudy or shows visible aggregates during the incubation period.
-
Possible Cause A: Suboptimal buffer conditions.
-
Solution: Ensure the buffer pH is at least 1-1.5 units away from your protein's isoelectric point (pI).[1][5] For amine-reactive labeling, a pH between 7 and 9 is generally optimal.[8] Experiment with different salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the best ionic strength for your protein's solubility.[1][5]
-
-
Possible Cause B: Over-labeling of the protein.
-
Possible Cause C (for sulfhydryl-reactive labeling): Intermolecular disulfide bond formation.
-
Solution: Ensure that all accessible free thiols are labeled by the biotin reagent.[1]
-
Data Presentation
Table 1: Recommended Starting Conditions for Biotinylation
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation.[1][7] |
| Buffer pH (Amine-reactive) | 7.0 - 9.0 | Optimal for the reaction of NHS esters with primary amines.[8] |
| Buffer pH (Sulfhydryl-reactive) | 6.5 - 7.5 | Optimal for the specific reaction of maleimide (B117702) with thiols.[1] |
| Buffer Composition | PBS, HEPES, MOPS | Use non-amine, non-thiol containing buffers to avoid competing reactions.[1][7] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 | A starting point for optimization. Lower ratios reduce the risk of over-labeling and aggregation.[1][7] |
| Reaction Temperature | 4°C to Room Temp (25°C) | Lower temperatures may improve the stability of sensitive proteins.[1] |
| Final DMSO Concentration | < 10% (v/v), ideally < 5% (v/v) | Minimizes protein denaturation caused by the organic solvent.[1] |
Experimental Protocols
General Protocol for Amine-Reactive Biotinylation (e.g., with NHS-Biotin)
-
Protein Preparation:
-
Prepare Biotin Reagent Stock:
-
Labeling Reaction:
-
Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess over your protein.[9]
-
While gently stirring the protein solution, add the calculated volume of the biotin reagent stock slowly and dropwise.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[1][8]
-
-
Quench Reaction (Optional):
-
To stop the reaction, add a quenching reagent (e.g., Tris, glycine) to a final concentration of ~20-50 mM to react with any excess NHS-biotin.[3]
-
-
Remove Excess Biotin:
-
Characterization and Storage:
Mandatory Visualization
Caption: Troubleshooting workflow for protein precipitation after biotinylation.
Caption: Decision tree for optimizing biotinylation to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Biotin-LC-LC-NHS to Protein Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the biotinylation of proteins using Biotin-LC-LC-NHS (Biotinoyl-amino-caproyl-amino-caproic acid N-hydroxysuccinimide ester). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to help you achieve optimal labeling efficiency for your specific protein.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A common starting point for the molar excess of biotin (B1667282) reagent to protein is a 10 to 20-fold molar excess.[1][2] However, the optimal ratio is empirical and depends on several factors, including the concentration of your protein. For more dilute protein solutions (e.g., ≤ 2 mg/mL), a higher molar excess of ≥ 20-fold is often recommended to achieve the same level of biotin incorporation as with more concentrated protein solutions.[3][4] For concentrated protein solutions (e.g., 2-10 mg/mL), a ≥ 12-fold molar excess may be sufficient.[3][4] It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific protein and application.[5]
Q2: What is the ideal buffer for the biotinylation reaction?
The ideal buffer for biotinylation with NHS esters is an amine-free buffer with a pH between 7.2 and 8.5.[1][2] Phosphate-buffered saline (PBS), bicarbonate buffer, or borate (B1201080) buffer are commonly used.[1][2] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the primary amines on the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[1][5]
Q3: How does protein concentration affect the biotinylation reaction?
Higher protein concentrations generally lead to more efficient labeling.[2] This is because a higher concentration increases the likelihood of a reaction between the protein and the biotinylation reagent.[2] For dilute protein solutions, a greater molar excess of the biotin reagent is required to achieve the same degree of labeling.[3][4][6]
Q4: What are the optimal reaction time and temperature?
The biotinylation reaction can be performed under various conditions. A common protocol involves incubating the reaction for 30-60 minutes at room temperature.[1][7] Alternatively, the reaction can be carried out for 2 hours to overnight at 4°C or on ice.[1][4][7] Longer incubation times at lower temperatures may be beneficial for sensitive proteins.
Q5: How can I remove unreacted this compound after the reaction?
Excess, unreacted biotin reagent must be removed to prevent interference in downstream applications. This can be achieved through dialysis, desalting columns (gel filtration), or spin concentrators.[1][2][7]
Q6: How can I determine the degree of biotinylation?
The efficiency of the biotinylation reaction can be assessed using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[1][8] A streptavidin gel-shift assay followed by Western blotting with a streptavidin-HRP conjugate can also be used to visualize the biotinylated protein.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Biotinylation Efficiency | Suboptimal pH or buffer composition.[2] | Ensure the reaction buffer is amine-free (e.g., PBS) and the pH is between 7.2 and 8.5.[1][2] |
| Insufficient molar ratio of biotin reagent.[2] | Increase the molar excess of this compound, especially for dilute protein solutions.[2] Consider a starting point of 20-fold molar excess.[9] | |
| Inactive biotinylation reagent.[2][9] | This compound is moisture-sensitive.[7] Use a fresh stock of the reagent and allow it to equilibrate to room temperature before opening to prevent condensation.[7] | |
| Low protein concentration.[2] | Concentrate the protein before labeling if possible.[2] | |
| Protein Precipitation | High degree of biotinylation altering protein solubility.[2] | Reduce the molar ratio of the biotin reagent.[2] |
| Inappropriate buffer conditions.[2] | Optimize buffer components, such as adjusting the salt concentration or adding mild, non-amine containing detergents.[2] | |
| Inconsistent Results | Incomplete removal of unreacted biotin.[10] | Increase dialysis time or the number of buffer changes. Alternatively, use a desalting column for more efficient removal of small molecules.[10] |
| Incomplete biotin coupling reaction.[10] | Try a longer reaction time (e.g., 2 hours at room temperature or overnight at 4°C).[10] | |
| Side reactions with the protein. | While NHS esters primarily react with primary amines, side reactions with serine, threonine, and tyrosine residues can occur, especially at higher pH.[11][12] Consider optimizing the reaction pH to minimize these side reactions. |
Experimental Protocols
Detailed Methodology for Optimizing this compound to Protein Ratio
This protocol provides a framework for systematically determining the optimal molar ratio of this compound for your protein of interest.
1. Reagent Preparation:
-
Protein Solution: Prepare your protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a known concentration, ideally between 1-10 mg/mL.[7] If your protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[5]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM).[4][7] Note that NHS esters are moisture-sensitive.
2. Biotinylation Reaction Setup:
-
Set up a series of reactions with varying molar excess of this compound to your protein (e.g., 5:1, 10:1, 20:1, 40:1).
-
To calculate the volume of the biotin stock solution to add, use the following formula: Volume of Biotin Stock (µL) = (Molar excess of Biotin / [Biotin Stock]) x [Protein] x Volume of Protein (µL)
3. Incubation:
-
Add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
4. Removal of Excess Biotin:
-
After incubation, remove the unreacted this compound using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).[1]
5. Determination of Biotin Incorporation:
-
Quantify the degree of biotinylation for each reaction using a method such as the HABA assay.[1] This will allow you to determine the average number of biotin molecules incorporated per protein molecule at each molar ratio.
6. Analysis:
-
Analyze the results to identify the molar ratio that provides the desired level of biotinylation without causing protein precipitation or loss of function (if applicable).
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing protein biotinylation with NHS esters.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of this compound | 10-20 fold (starting point)[1][2] | May need to be increased for dilute protein solutions (≥ 20-fold for ≤ 2 mg/mL).[3][4] |
| Protein Concentration | 1-10 mg/mL[7] | Higher concentrations generally lead to more efficient labeling.[2] |
| Reaction pH | 7.2 - 8.5[1][2] | Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[13] |
| Reaction Buffer | Amine-free (e.g., PBS, Bicarbonate, Borate)[1][2] | Avoid buffers containing Tris or glycine.[1] |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours to overnight at 4°C[1][4][7] | |
| Reaction Temperature | Room Temperature or 4°C[1][7] |
Visualizations
Caption: Experimental workflow for optimizing the this compound to protein ratio.
Caption: Chemical reaction between this compound and a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labmartgh.com [labmartgh.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
avoiding hydrolysis of Biotin-LC-LC-NHS during reaction
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Biotin-LC-LC-NHS and to help troubleshoot common issues encountered during conjugation experiments, with a primary focus on avoiding hydrolysis.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your biotinylation reaction.
Question: I am seeing very low or no biotinylation of my protein/antibody. What are the likely causes and how can I fix it?
Answer:
Low or no biotinylation is a common issue, often stemming from the hydrolysis of the this compound ester before it can react with the primary amine on your target molecule. Here’s a step-by-step troubleshooting approach:
-
Reagent Integrity: N-hydroxysuccinimide (NHS) esters are highly susceptible to moisture.[1][2][3] If the reagent has been improperly stored or handled, it may have already hydrolyzed.
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2][3] For optimal results, use a fresh vial of this compound or one that has been stored in a desiccator. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[3][4]
-
-
pH of the Reaction Buffer: The pH of your reaction buffer is critical. The reaction between the NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[5][][7] However, the rate of hydrolysis also increases significantly with higher pH.[5][7][8]
-
Buffer Composition: The presence of primary amines in your buffer will compete with your target molecule for reaction with the this compound.
-
Solution: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[3][4][5] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5][7] If your protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer before proceeding with the conjugation.[3][11]
-
-
Reaction Time and Temperature: The longer the NHS ester is in an aqueous environment, the greater the chance of hydrolysis.[8]
Question: My biotinylation yield is inconsistent between experiments. What could be causing this variability?
Answer:
Inconsistent yields often point to subtle variations in experimental conditions. Here are the key factors to control:
-
Reagent Preparation: The NHS ester should be dissolved immediately before use.[3][4] Any delay between dissolving the reagent and adding it to your protein solution can lead to significant hydrolysis.
-
Solution: Prepare your protein solution and have it ready before dissolving the this compound. If the biotin (B1667282) reagent is not readily water-soluble, it can be first dissolved in an anhydrous organic solvent like DMSO or DMF and then added to the aqueous protein solution.[9] Ensure the organic solvent is of high quality and free of amines.[9][10]
-
-
Protein Concentration: The rate of the desired aminolysis reaction is dependent on the concentration of your protein. At low protein concentrations, the competing hydrolysis reaction can become more dominant.[]
-
Solution: If possible, perform the conjugation reaction at a higher protein concentration to favor the reaction with the primary amines on your molecule.
-
-
Molar Excess of Biotin Reagent: Using a sufficient molar excess of the biotin reagent can help drive the reaction towards completion.
-
Solution: A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein. However, this may need to be optimized for your specific protein and desired degree of labeling.
-
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of a this compound reaction?
A1: Hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group of the this compound molecule reacts with water. This reaction cleaves the ester bond, resulting in a biotin molecule with a carboxylic acid group and free N-hydroxysuccinimide. The resulting carboxylic acid is no longer reactive towards primary amines, thus preventing the desired conjugation to your target molecule.[][8] This hydrolysis is a major competing reaction to the intended aminolysis.[]
Q2: How does pH affect the stability of this compound?
A2: The stability of the NHS ester is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis increases dramatically.[5][7][8] While a slightly alkaline pH (7.2-8.5) is required for the primary amine on the target molecule to be sufficiently nucleophilic for the conjugation reaction, a pH above this range will significantly accelerate the hydrolysis of the NHS ester, reducing the yield of the desired conjugate.[5][9][10]
Q3: What is the half-life of an NHS ester in aqueous solution?
A3: The half-life of an NHS ester decreases significantly as the pH increases. The following table summarizes the approximate half-life of NHS esters at different pH values and temperatures.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| > 8.0 | Not Specified | < 15 minutes |
This data is a general representation for NHS esters and can vary based on the specific molecule and buffer conditions.[5][7][13][14]
Q4: Can I use Tris buffer for my biotinylation reaction?
A4: No, it is not recommended to use Tris buffer or any other buffer containing primary amines.[3][4][5] The primary amine in the Tris molecule will compete with the primary amines on your protein or antibody for reaction with the this compound, leading to a lower yield of your desired biotinylated product.
Q5: How should I store my this compound reagent?
A5: this compound is moisture-sensitive and should be stored at -20°C in a desiccated environment.[3] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation on the reagent.[2][3]
Experimental Protocols
Protocol: Biotinylation of a Protein with this compound
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate (B84403) buffer, pH 7.2-8.5. Ensure the pH is accurately adjusted.
-
Protein Preparation: Dissolve your protein in the prepared reaction buffer at a concentration of 1-10 mg/mL. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[9] For example, prepare a 10 mM stock solution.
-
Reaction: Add a calculated molar excess (e.g., 20-fold) of the dissolved this compound to the protein solution. Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of about 50 mM.[5] This will react with any remaining unreacted NHS ester.
-
Purification: Remove excess, non-reacted biotin reagent and byproducts by dialysis or using a desalting column.
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low biotinylation yield.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. labmartgh.com [labmartgh.com]
- 13. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
impact of buffer composition on Biotin-LC-LC-NHS labeling
Welcome to the technical support center for Biotin-LC-LC-NHS labeling. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reaction behind this compound labeling?
This compound (Biotinyl-N-hydroxysuccinimide ester with a long chain spacer) is an amine-reactive biotinylation reagent.[1][2] The core of this labeling technique lies in the reaction between the N-hydroxysuccinimide (NHS) ester group of the biotin (B1667282) reagent and primary amines (-NH₂) present on the target molecule.[3][4][5] These primary amines are typically found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][3] The reaction, a nucleophilic attack, results in the formation of a stable amide bond, covalently attaching the biotin molecule to the target, and releases N-hydroxysuccinimide (NHS) as a byproduct.[3][5][6]
Caption: Chemical reaction of this compound with a primary amine.
Q2: Which buffer components are critical for successful this compound labeling?
The two most critical factors in buffer composition are pH and the absence of extraneous primary amines.
-
pH: The reaction is highly pH-dependent.[7][8] An optimal pH range of 7.2 to 8.5 is generally recommended.[3][9] At a pH below 7.2, the primary amines on the target molecule are protonated, making them less reactive and reducing labeling efficiency.[7][9] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester accelerates significantly, which competes with the desired amine reaction and reduces the yield of the biotinylated product.[7][10][11]
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[5][6][9][12][13] These buffer components will compete with the target molecule for the this compound, leading to reduced labeling efficiency and quenching of the reaction.[5][6][9][12]
Q3: What are the recommended buffers for this compound labeling?
Amine-free buffers are essential for efficient labeling.[9][12] Commonly used and recommended buffers include:
It is crucial to perform a buffer exchange if your protein of interest is in a buffer containing primary amines before starting the biotinylation reaction.[5][12]
Troubleshooting Guide
Problem: Low or No Biotinylation Efficiency
This is one of the most common issues encountered during biotinylation experiments. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[9] Verify the pH of your buffer before starting the experiment. |
| Presence of Primary Amines in the Buffer | Avoid buffers like Tris or glycine.[9][12] If your sample is in such a buffer, perform a buffer exchange into an amine-free buffer like PBS prior to labeling.[5][12] |
| Inactive Biotinylation Reagent | The NHS ester is moisture-sensitive and can hydrolyze over time.[5][15][16][17] Use a fresh vial of this compound or one that has been stored properly under desiccated conditions.[15][16] Allow the reagent to warm to room temperature before opening to prevent condensation.[16] |
| Insufficient Molar Ratio of Biotin Reagent | The optimal molar ratio of biotin to your target molecule needs to be determined empirically.[9] As a starting point, a 10-20 fold molar excess of the biotin reagent is often recommended.[9] For dilute protein solutions, a higher molar excess may be required.[18][19] |
| Low Concentration of Target Molecule | Higher concentrations of the target protein generally lead to more efficient labeling.[9] If possible, concentrate your sample before the reaction. A concentration of >1 mg/mL is often recommended for efficient labeling.[12] |
| Short Reaction Time or Suboptimal Temperature | Reactions are typically carried out for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.[3][5][9] Longer incubation times might be necessary for less reactive proteins, but this also increases the risk of protein degradation.[9] |
Problem: Protein Precipitation After Labeling
| Potential Cause | Troubleshooting Steps |
| High Degree of Biotinylation | Excessive labeling can alter the solubility of the protein. Reduce the molar ratio of the this compound reagent in the reaction.[9] |
| Inappropriate Buffer Conditions | Ensure the buffer composition and pH are suitable for your specific protein's stability. |
| High Concentration of Organic Solvent | If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein denaturation.[14] |
Quantitative Data Summary
The efficiency of this compound labeling is significantly influenced by the stability of the NHS ester, which is pH and temperature-dependent.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[3] |
| 7.0 | 25 | ~7 hours[16] |
| 8.6 | 4 | 10 minutes[3] |
| 9.0 | 25 | Minutes[16] |
Table 2: Recommended Molar Excess of Biotin Reagent
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 2-10 mg/mL | ≥ 12-fold[20] |
| ≤ 2 mg/mL | ≥ 20-fold[20] |
| 50-200 µg in 200-700 µL | 50-fold[18][19] |
Experimental Protocols
General Protocol for Protein Biotinylation
-
Buffer Exchange: Ensure your protein sample (typically 1-10 mg/mL) is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[9][14] If necessary, perform dialysis or use a desalting column for buffer exchange.[5]
-
Prepare Biotin Reagent: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a 10 mM stock solution.[5][9] Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.[5][6]
-
Biotinylation Reaction: Add a calculated molar excess of the biotin reagent stock solution to your protein solution.[14]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[12][14]
-
Quench Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as 1M Tris-HCl, to a final concentration of 50-100 mM.[12][14] Incubate for 15-30 minutes at room temperature.[14]
-
Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis.[6][14]
Caption: A standard experimental workflow for protein biotinylation.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for low labeling efficiency.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. labmartgh.com [labmartgh.com]
Technical Support Center: Labeling Low-Concentration Proteins
Welcome to the technical support center for protein labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the unique challenges of labeling proteins at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when labeling proteins at low concentrations?
A1: Labeling proteins at low concentrations (e.g., < 0.1 mg/mL) presents several challenges:
-
Reduced Reaction Kinetics: The lower concentration of both the protein and the labeling reagent slows down the conjugation reaction, potentially leading to incomplete labeling.
-
Protein Loss: Dilute protein samples are more susceptible to loss due to adsorption to tube surfaces and during purification steps.
-
Hydrolysis of Labeling Reagent: In aqueous solutions, amine-reactive dyes (like NHS esters) can hydrolyze, competing with the labeling reaction. At low protein concentrations, this hydrolysis can become a significant side reaction, reducing the amount of active label available to react with the protein.
-
Difficulty in Removing Unreacted Dye: The large excess of unreacted dye relative to the small amount of labeled protein can make purification challenging, leading to high background signals.
-
Inaccurate Quantification: Low protein amounts can be difficult to quantify accurately, which can lead to suboptimal dye-to-protein molar ratios.
Q2: What is the minimum protein concentration recommended for successful labeling?
A2: While labeling can be attempted at concentrations as low as 0.1 mg/mL, optimal concentrations are generally in the range of 1-10 mg/mL.[1][2][3] For lower concentrations, the protocol needs to be optimized to compensate for the reduced reaction efficiency.
Q3: How can I increase the labeling efficiency for my low-concentration protein?
A3: To improve labeling efficiency, consider the following strategies:
-
Increase the Molar Excess of the Label: Use a higher molar ratio of the labeling reagent to the protein. Start with ratios of 10:1 to 40:1.[2]
-
Optimize the Reaction pH: For amine-reactive dyes like NHS esters, the reaction is highly pH-dependent. The optimal pH is typically between 8.3 and 8.5 to ensure the primary amines on the protein are deprotonated and reactive.[1][4]
-
Extend the Incubation Time: Compensate for slower reaction kinetics by increasing the incubation time. Reactions can be run for 4 hours at room temperature or overnight on ice.[4][5]
-
Use a Concentrated Stock of the Labeling Reagent: Dissolve the labeling reagent in a small volume of an anhydrous organic solvent like DMSO or DMF to minimize dilution of the protein sample.[4][6]
Q4: How do I prevent my protein from precipitating during the labeling reaction?
A4: Protein precipitation can occur if the labeling reaction alters the protein's properties, such as its isoelectric point. To prevent this:
-
Avoid Over-labeling: Use a lower molar ratio of the label to the protein.[7][8]
-
Adjust the pH: After the reaction, adjusting the pH may help to resuspend the protein.[7]
Q5: What are the best methods for purifying a labeled protein at a low concentration?
A5: Purification is crucial to remove unreacted label. For low-concentration samples, consider:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a common and effective method to separate the labeled protein from the smaller, unreacted dye molecules.[4][6]
-
Dialysis: Extensive dialysis can also be used to remove free dye.[9]
-
Spin Desalting Columns: These are quick and efficient for small sample volumes.[5]
Troubleshooting Guides
Issue 1: Low or No Detectable Signal from the Labeled Protein
| Potential Cause | Troubleshooting Strategy |
| Inefficient Labeling | - Increase the molar excess of the labeling reagent. - Optimize the reaction pH to 8.3-8.5 for NHS esters.[1][4] - Extend the reaction time.[4][5] - Confirm the protein concentration is accurate. |
| Protein Degradation | - Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] - Ensure all buffers are fresh and free of contaminants. |
| Fluorescence Quenching | - This can occur if the protein is over-labeled. Determine the degree of labeling (DOL) and aim for a lower DOL by reducing the molar ratio of the dye.[8] |
| Inactive Labeling Reagent | - Use a fresh vial of the labeling reagent. NHS esters are moisture-sensitive and can hydrolyze over time. |
| Presence of Amine-Containing Buffers | - Ensure your protein is in a buffer free of primary amines, such as Tris, which can compete with the protein for the labeling reagent. Use buffers like PBS or bicarbonate.[6] |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Strategy |
| Insufficient Removal of Unreacted Dye | - Improve the purification method. Use a longer size exclusion column or perform additional dialysis steps. - Use spin columns designed for dye removal. |
| Non-specific Binding of the Labeled Protein | - If using the labeled protein in a downstream application (e.g., ELISA, Western blot), optimize blocking steps. Common blockers include BSA, but avoid milk if using a biotin-streptavidin system as it contains endogenous biotin (B1667282).[10] - Increase the number and duration of wash steps.[10] |
| Over-biotinylation (if applicable) | - Reduce the molar ratio of biotin to protein during conjugation to minimize non-specific binding.[10] |
| Endogenous Biotin Interference (if applicable) | - For biotin-based detection, pre-incubate the sample with avidin (B1170675) to block endogenous biotin, followed by the addition of free biotin to saturate the avidin.[10] |
Quantitative Data Summary
Table 1: Effect of Protein Concentration on Molar Incorporation of Label
This table summarizes the impact of protein concentration on the number of label molecules incorporated per protein molecule (molar incorporation) when the molar coupling ratio is held constant.
| Protein Concentration (mg/mL) | Molar Incorporation (Fluorescein Label) | Molar Incorporation (Biotin Label) |
| 1.0 | 5.0 | 5.0 |
| 0.5 | 4.2 | 4.2 |
| 0.25 | 3.6 | 2.6 |
| 0.1 | 2.7 | 1.6 |
| (Data adapted from a study on murine IgG labeled at a constant molar coupling ratio of 20:1 at pH 7.0 for 2 hours)[2] |
Table 2: Recommended Molar Coupling Ratios for Labeling
| Protein Concentration | Recommended Starting Molar Ratio (Label:Protein) | Notes |
| 1-10 mg/mL | 8:1 to 20:1 | This is a general starting point for many proteins.[1][2][4] |
| < 1 mg/mL | 20:1 to 40:1 | A higher excess is often needed to drive the reaction forward.[2] |
| Very low (< 0.1 mg/mL) | > 40:1 | May require significant optimization and can increase the risk of non-specific labeling and precipitation. |
Experimental Protocols
General Protocol for Labeling Low-Concentration Proteins with NHS Esters
This protocol is a starting point and may require optimization for your specific protein and label.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If your protein is in a buffer containing Tris or other primary amines, perform a buffer exchange using a spin desalting column or dialysis.
-
Prepare Protein Solution: If possible, concentrate the protein to at least 0.1 mg/mL. Keep the reaction volume minimal (10-20 µL) for very low amounts of protein.[1]
-
Prepare Labeling Reagent Stock: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This should be done immediately before use.
-
Calculate Molar Ratio: Determine the desired molar excess of the labeling reagent. For low-concentration proteins, start with a 20:1 to 40:1 molar ratio of dye to protein.[2]
-
Labeling Reaction: Add the calculated volume of the labeling reagent stock solution to the protein solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C, protected from light.[4][5]
-
Purification: Remove the unreacted dye using a method suitable for your sample volume and concentration, such as a spin desalting column or size exclusion chromatography.[4][6]
-
Quantification: Determine the concentration of the labeled protein and the degree of labeling (DOL) using spectrophotometry, if the sample concentration allows.
Visualizations
Caption: Experimental workflow for labeling low-concentration proteins.
Caption: Troubleshooting decision tree for common labeling issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. Protein labeling protocol [abberior.rocks]
- 4. interchim.fr [interchim.fr]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
improving the stability of Biotin-LC-LC-NHS stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Biotin-LC-LC-NHS stock solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: To ensure maximum stability and reactivity, this compound stock solutions should be prepared immediately before use.[1][2][3] Dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5] It is crucial to use a high-quality, anhydrous grade of solvent to prevent premature hydrolysis of the NHS ester.[4]
Q2: What are the optimal storage conditions for solid this compound and its stock solutions?
A2: Solid this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][4][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[1][4] Stock solutions in anhydrous DMSO or DMF can be stored for short periods. For instance, they are stable for up to 1 month at -20°C or 6 months at -80°C, protected from light and under a nitrogen atmosphere.[7] However, for optimal performance, it is strongly recommended to prepare the stock solution fresh for each experiment.[1][2][3]
Q3: Why is my biotinylation reaction failing or showing low efficiency?
A3: Low biotinylation efficiency is often due to the hydrolysis of the this compound reagent. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, especially at alkaline pH.[4][8][9] Another common reason for failure is the presence of primary amines (e.g., Tris or glycine) in the reaction buffer, which compete with the target molecule for reaction with the NHS ester.[2][4] Ensure your reaction buffer is amine-free and within the optimal pH range of 7.2-8.5.[4]
Q4: What is the effect of pH on the stability of the this compound stock solution?
A4: The stability of the NHS ester is highly dependent on pH. Hydrolysis of the ester is significantly accelerated at higher pH values.[4][10] While the reaction with primary amines is more efficient at a slightly alkaline pH (7.2-8.5), a higher pH will also increase the rate of hydrolysis, which is a competing reaction.[4][8] For example, NHS esters have a half-life of 4-5 hours at pH 7, which decreases to 1 hour at pH 8, and only 10 minutes at pH 8.6.[11]
Q5: Can I use aqueous buffers to prepare my this compound stock solution?
A5: It is strongly advised against preparing stock solutions of this compound in aqueous buffers. The NHS ester moiety readily hydrolyzes in the presence of water, rendering the reagent inactive.[1][2] If the reagent must be added to an aqueous reaction mixture, the stock solution should first be prepared in an anhydrous organic solvent like DMSO or DMF and then added to the reaction buffer immediately.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biotinylation | Hydrolysis of this compound: The reagent was exposed to moisture before or during the reaction. | Ensure the solid reagent is stored in a desiccator at -20°C and warmed to room temperature before opening.[1][4] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][5] |
| Incorrect buffer composition: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within a pH range of 7.2-8.5.[4] | |
| Suboptimal pH: The reaction pH is too low for efficient amine reaction or too high, causing rapid hydrolysis. | Maintain the reaction pH between 7.2 and 8.5 for an optimal balance between amine reactivity and NHS ester stability.[4] | |
| Precipitation of the reagent in the reaction mixture | Low aqueous solubility of this compound: The concentration of the organic solvent from the stock solution is too high. | The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should generally not exceed 10%.[5] |
| Inconsistent results between experiments | Degradation of stock solution: The stock solution was stored improperly or for too long. | For reproducible results, always prepare a fresh stock solution of this compound for each experiment.[1][2][3] |
| Inaccurate quantification of biotin (B1667282) incorporation: The method used to assess biotinylation is not sensitive or accurate enough. | Use a reliable method for quantification, such as the HABA assay, a streptavidin-gel shift assay, or mass spectrometry.[5][12] Ensure removal of excess, unreacted biotin before quantification.[1][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1][4]
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).[5]
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Use the stock solution immediately in your biotinylation reaction.[1][2] Do not store for future use to ensure maximal reactivity.[1]
Protocol 2: General Protein Biotinylation
-
Prepare the protein sample in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 7.5.[4][5] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer via dialysis or a desalting column.[5]
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.[5]
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5][13] The final concentration of the organic solvent should not exceed 10%.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][5]
-
Remove the excess, unreacted biotin reagent using a desalting column or dialysis.[1][5]
Protocol 3: Assessing Biotinylation Efficiency with the HABA Assay
This protocol provides a general overview. Refer to the specific manufacturer's instructions for your HABA assay kit.
-
Purify the biotinylated protein from unreacted biotin as described in Protocol 2, step 5. This is a critical step for accuracy.[1][5]
-
Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.[5]
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_blank).[5]
-
Add a known amount of your biotinylated protein to the HABA/Avidin solution and mix.
-
Incubate for 5-10 minutes at room temperature.[5]
-
Measure the absorbance at 500 nm again (A500_sample).[5]
-
Calculate the degree of biotinylation based on the change in absorbance, the protein concentration, and the molar extinction coefficient of the HABA-avidin complex.[5]
Visualizations
Caption: Competing reactions of this compound.
Caption: Workflow for a typical biotinylation experiment.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming Successful Biotinylation: HABA Assay vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the successful biotinylation of proteins and other macromolecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. Accurate quantification of the degree of biotinylation is paramount for ensuring experimental reproducibility and the efficacy of biotin-labeled reagents. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay has long been a staple for this purpose. This guide provides an in-depth comparison of the traditional HABA assay with contemporary alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The HABA Assay: A Colorimetric Mainstay
The HABA assay is a simple and widely used indirect spectrophotometric method for estimating the concentration of biotin (B1667282).[1] Its principle lies in the competitive binding of biotin and HABA dye to avidin (B1170675).[2] Avidin, a protein with a remarkably high affinity for biotin, forms a yellow-orange complex with HABA that absorbs light at 500 nm.[3] When a biotinylated sample is introduced, the biotin, having a much stronger affinity for avidin, displaces the HABA dye.[3] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[1]
Logical Relationship of the HABA Assay
Caption: Principle of the HABA assay for biotin quantification.
Comparison of Biotinylation Quantification Methods
While the HABA assay is straightforward and cost-effective, it suffers from several limitations, most notably the underestimation of biotin incorporation due to steric hindrance.[1][4] The bulky avidin molecule may not be able to access all biotin molecules on a densely labeled protein, leading to inaccurate results.[1] This has spurred the development of more advanced and accurate techniques.
| Feature | HABA Assay | Fluorescence-Based Assays | ChromaLINK™ Assay | QuantTag™ Kit | Mass Spectrometry |
| Principle | Indirect, colorimetric, competitive binding | FRET-based or fluorescence quenching | Direct, UV-traceable chromophore on biotin | Chemical reaction with biotin | Direct mass measurement |
| Detection | Absorbance at 500 nm | Fluorescence emission | Absorbance at 354 nm | Absorbance at 535 nm | Mass-to-charge ratio |
| Accuracy | Moderate, prone to underestimation | High | High | High | Very High (Gold Standard) |
| Sensitivity | Low (nmol range) | Very High (pmol range)[5] | High | High (detects < 1 nmol)[4] | Very High |
| Sample Consumption | High, destructive[1] | Low | Low, non-destructive[1] | Low, destructive | Low, non-destructive |
| Throughput | Low to Medium | High | Medium | Medium | Low |
| Key Advantage | Simple, inexpensive | High sensitivity | Direct, non-destructive | Not affected by steric hindrance | Highest accuracy |
| Key Disadvantage | Steric hindrance, underestimation[1] | Requires a fluorometer | Requires specific biotinylation reagent | Destructive | High cost, specialized equipment |
Experimental Data: Molar Substitution Ratio (MSR) Comparison
The molar substitution ratio (MSR), which represents the average number of biotin molecules per protein molecule, is a key metric for successful biotinylation. The following table summarizes comparative MSR data from various studies.
| Sample | HABA Assay MSR | ChromaLINK™ Assay MSR | Reference |
| Bovine IgG (5x molar excess biotin) | ~1.5 | ~4.5 | [1] |
| Bovine IgG (10x molar excess biotin) | ~2.5 | ~7.5 | [1] |
| Bovine IgG (15x molar excess biotin) | ~3.0 | ~9.0 | [1] |
| Sample | HABA Assay MSR | QuantTag™ Assay MSR | Mass Spectrometry MSR | Reference |
| Biotinylated Protein A | Significantly lower | In agreement with MS | ~6.5 | [1] |
These data consistently demonstrate that the HABA assay underestimates the degree of biotinylation compared to more direct and modern methods.[1]
Experimental Protocols
HABA Assay Experimental Workflow
Caption: A typical workflow for the HABA assay.
Detailed HABA Assay Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
It is crucial to remove any unconjugated biotin from the biotinylated protein sample. This can be achieved through dialysis or by using a desalting column.[2]
-
-
Measurement:
-
Pipette a defined volume (e.g., 900 µL) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (this is the initial reading).[2]
-
Add a specific volume (e.g., 100 µL) of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.[2]
-
Measure the absorbance of the mixture at 500 nm again (this is the final reading). The reading should be stable.[2]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500) by subtracting the final absorbance from the initial absorbance.
-
Using the Beer-Lambert law (A = εbc) and the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹), calculate the concentration of biotin in the sample.[2]
-
If the concentration and molecular weight of the protein are known, the molar substitution ratio (biotin/protein) can be determined.[2]
-
Modern Alternatives to the HABA Assay
Fluorescence-Based Assays
These assays offer significantly higher sensitivity than the HABA assay.[5] A common approach involves a fluorescently labeled avidin complexed with a quencher (often HABA itself).[5] When biotin displaces the quencher, an increase in fluorescence is observed, which is proportional to the biotin concentration.[5]
ChromaLINK™ Biotin Assay
This method utilizes a biotinylation reagent that contains a UV-traceable chromophore.[1] The degree of biotinylation can be determined directly by measuring the absorbance at two wavelengths: 280 nm for the protein and 354 nm for the ChromaLINK™ biotin. This eliminates the need for a secondary assay and the sample can be recovered for downstream applications.[1]
QuantTag™ Biotin Quantification Kit
The QuantTag™ kit employs a chemical-based approach that does not rely on the avidin-biotin interaction, thereby circumventing the issue of steric hindrance.[1][4] Proprietary reagents in the kit react directly with the biotin molecule, producing a colored product that can be quantified spectrophotometrically at 535 nm.[1]
Mass Spectrometry (MS)
Considered the gold standard for determining the degree of biotinylation, mass spectrometry offers the highest accuracy.[1] By precisely measuring the mass of the protein before and after biotinylation, the number of incorporated biotin molecules can be calculated directly. This method is not affected by steric hindrance.[1]
Conclusion
While the HABA assay has been a valuable tool for many years due to its simplicity and low cost, its inherent limitations, particularly the underestimation of biotinylation, can lead to inaccurate and irreproducible results. For researchers requiring precise and reliable quantification of biotin incorporation, modern alternatives offer superior performance. The choice of assay will depend on the specific requirements of the experiment, including the need for high sensitivity, non-destructive analysis, or the highest degree of accuracy. For many applications, methods like the QuantTag™ kit or the ChromaLINK™ assay provide a good balance of accuracy, ease of use, and cost-effectiveness, while mass spectrometry remains the ultimate standard for precise characterization of biotinylated molecules.
References
A Comparative Guide to Western Blot Analysis of Biotin-LC-LC-NHS Labeled Proteins
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of proteins is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, followed by detection with streptavidin-based systems, is a widely utilized technique in Western blotting for its high affinity and specificity. This guide provides an objective comparison of Biotin-LC-LC-NHS labeling and subsequent Western blot detection methods, supported by experimental principles and detailed protocols.
Biotinylation Reagent Comparison: The Impact of the Spacer Arm
This compound (Biotin long-chain-long-chain N-hydroxysuccinimide ester) is an amine-reactive reagent that covalently attaches biotin to proteins via a long spacer arm. This spacer arm is crucial for overcoming steric hindrance, which can occur when the biotin-binding pocket of streptavidin is obstructed by the protein's structure.[1] The choice of biotinylation reagent can significantly impact the efficiency of detection in a Western blot.
While direct quantitative comparisons of signal intensity in Western blots between different biotinylation reagents are not always readily available in literature, the principles of steric hindrance and binding efficiency provide a strong basis for selection. A longer spacer arm, such as that in this compound, is generally advantageous for bulky proteins or when the biotinylation sites are in less accessible regions of the protein.[2]
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | NHS-Biotin | NHS-LC-Biotin | This compound | Sulfo-NHS-LC-Biotin |
| Spacer Arm Length | 13.5 Å | 22.4 Å | 30.5 Å | 22.4 Å |
| Solubility | Soluble in organic solvents (DMSO, DMF)[3] | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents (DMSO, DMF) | Water-soluble[4] |
| Cell Permeability | Permeable | Permeable | Permeable | Impermeable[4] |
| Key Advantage | Shortest spacer arm, minimal mass addition. | Longer spacer arm to reduce steric hindrance.[1] | Extended spacer arm for maximal reduction of steric hindrance. | Water-solubility allows for labeling in aqueous buffers without organic solvents. Ideal for cell surface labeling.[4] |
| Potential Disadvantage | Prone to steric hindrance with large proteins.[2] | May still have some steric hindrance with very large or complex proteins. | Higher molecular weight added to the target protein. | Not suitable for intracellular protein labeling. |
Western Blot Detection Methods for Biotinylated Proteins
Once a protein is labeled with biotin, it can be detected on a Western blot membrane using a streptavidin conjugate. The two most common detection methods are chemiluminescence and fluorescence.
Chemiluminescent Detection: This method utilizes a streptavidin-horseradish peroxidase (HRP) conjugate. The HRP enzyme catalyzes a reaction with a chemiluminescent substrate, producing light that is captured by X-ray film or a CCD camera.[5]
Fluorescent Detection: This method employs a streptavidin conjugate linked to a fluorophore. The membrane is excited with light of a specific wavelength, and the emitted fluorescence is captured by a digital imager. Near-infrared (NIR) fluorophores are often preferred due to lower background autofluorescence from the membrane.
Table 2: Performance Comparison of Chemiluminescent vs. Fluorescent Detection
| Feature | Chemiluminescent Detection (Streptavidin-HRP) | Fluorescent Detection (Streptavidin-Fluorophore) |
| Principle | Enzymatic reaction produces light.[5] | Fluorophore emits light upon excitation. |
| Sensitivity | High (femtogram range possible).[5] | High, but can be slightly less sensitive than the most sensitive chemiluminescent substrates. |
| Quantitative Analysis | Semi-quantitative, with a narrow dynamic range. Signal can saturate. | Quantitative, with a wide linear dynamic range. |
| Multiplexing | Not possible without stripping and reprobing the blot. | Possible to detect multiple targets simultaneously using different colored fluorophores. |
| Signal Stability | Signal is transient and decays over time. | Signal is stable, allowing for re-imaging of the blot. |
| Equipment | X-ray film and developer or a CCD imager. | Fluorescent imager with appropriate lasers/filters. |
| Cost | Generally lower cost for reagents. | Higher initial cost for the imaging system. |
Experimental Protocols
Protocol 1: Protein Biotinylation with this compound
This protocol describes the biotinylation of a purified protein in solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis equipment
-
Reaction tubes
Procedure:
-
Prepare Protein Solution: Dissolve the purified protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for labeling.[6]
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM. For example, dissolve 2.0 mg of this compound in 350 µL of DMSO.[3]
-
Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. For example, for 1 mL of a 2 mg/mL IgG solution (approximately 13.3 nmol), add 26.6 µL of 10 mM this compound.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS). This step is crucial to prevent interference in downstream applications.[3]
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to ensure successful labeling.[7]
Protocol 2: Western Blot Analysis of Biotinylated Proteins
This protocol outlines the detection of biotinylated proteins using a standard Western blot procedure with either a chemiluminescent or fluorescent streptavidin conjugate.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin-HRP or Streptavidin-Fluorophore conjugate
-
Chemiluminescent substrate (for HRP)
-
X-ray film and developer or CCD imager (for chemiluminescent detection)
-
Fluorescent imager (for fluorescent detection)
Procedure:
-
SDS-PAGE and Protein Transfer: Separate the biotinylated protein samples by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific binding of the streptavidin conjugate.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Streptavidin Incubation: Incubate the membrane with the streptavidin conjugate (e.g., Streptavidin-HRP diluted 1:10,000 to 1:100,000 or Streptavidin-Fluorophore at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer to remove unbound streptavidin conjugate.
-
Detection:
-
For Chemiluminescent Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. Immediately expose the membrane to X-ray film or capture the signal with a CCD imager.[8]
-
For Fluorescent Detection: Directly image the membrane using a fluorescent imager with the appropriate excitation and emission settings for the chosen fluorophore.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for labeling a protein with this compound.
Caption: General workflow for Western blot detection of biotinylated proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labmartgh.com [labmartgh.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Verifying Biotinylation Sites: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately identifying the sites of protein biotinylation is crucial for understanding protein-protein interactions, elucidating cellular pathways, and developing targeted therapeutics. While several methods exist for this purpose, mass spectrometry (MS) has emerged as the gold standard due to its high sensitivity and ability to pinpoint the exact location of biotin (B1667282) modification. This guide provides an objective comparison of MS-based techniques with alternative methods, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Approach
Mass spectrometry offers unparalleled precision in identifying biotinylation sites. It directly detects the mass shift caused by the biotin tag on a specific amino acid residue within a peptide. Several MS-based strategies have been developed to enhance the detection and quantification of biotinylated peptides.
Advanced Mass Spectrometry Strategies
Conventional methods for identifying biotinylated proteins often rely on the enrichment of biotin-tagged proteins followed by the identification of non-biotinylated peptides as surrogates.[1][2] This indirect approach can be inefficient and may not definitively confirm the site of biotinylation. To address these limitations, methods that directly detect biotinylated peptides have been developed, significantly improving the accuracy and coverage of biotinylation site analysis.[3][4][5]
Two prominent strategies that facilitate the direct detection of biotinylated peptides are Direct Detection of Biotin-containing Tags (DiDBiT) and Biotinylation Site Identification Technology (BioSITe) .
-
DiDBiT: In this approach, proteins are digested into peptides before enrichment. This reduces sample complexity and increases the yield of enriched biotinylated peptides for MS analysis.[3][4] The DiDBiT method has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional strategies.[4][5]
-
BioSITe: This technique utilizes anti-biotin antibodies to capture biotinylated peptides.[1][6] This method is particularly effective for in vivo biotinylation studies where biotinylation levels might be low.[1] BioSITe allows for the direct identification and quantification of site-specific biotinylation in a single liquid chromatography-mass spectrometry (LC-MS/MS) run.[1][6]
The choice between Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) in MS can also impact the results. While DIA can increase proteome coverage, DDA has been shown to more reliably identify biotinylated peptides in some studies.[7]
Quantitative Comparison of Mass Spectrometry Methods
The following table summarizes the quantitative performance of different mass spectrometry-based methods for identifying biotinylated peptides and proteins.
| Method | Key Feature | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Reference |
| Conventional (On-Bead Digestion) | Proteins enriched, then digested. | Rarely detected | Surrogate-based identification | [1][2] |
| DiDBiT | Peptides enriched after protein digestion. | 4,217 (AHA-biotin) | 1,817 (AHA-biotin) | [3][4] |
| BioSITe (using anti-biotin antibody) | Antibody-based enrichment of biotinylated peptides. | 1,454 (biotin-phenol) | 656 (biotin-phenol) | [1] |
| DDA (Peptide-level enrichment) | Data-Dependent Acquisition | Highest number of biotinylated peptide identifications | - | [7] |
| DIA (Protein-level enrichment) | Data-Independent Acquisition | Lower than DDA for biotinylated peptides | Highest number of total peptide identifications | [7] |
Alternative Methods for Biotinylation Verification
While mass spectrometry is the most comprehensive method, other techniques can be used to confirm protein biotinylation, though they typically lack the site-specific resolution of MS.
Western Blotting
Western blotting is a widely used technique to detect the presence of biotinylated proteins.[3][4] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with streptavidin conjugated to an enzyme (like HRP) that generates a detectable signal.[3][4]
Comparison with Mass Spectrometry:
-
Sensitivity: Mass spectrometry is generally more sensitive than Western blotting.[8] Weak signals in a Western blot (requiring long exposure times) often indicate that few biotinylated proteins would be detectable by MS analysis.[3][4]
-
Specificity: Western blotting confirms the presence of a biotin tag on a protein of a certain size but does not identify the specific site of modification. Mass spectrometry, on the other hand, can pinpoint the exact amino acid residue that is biotinylated.[1][2]
-
Quantitative Accuracy: While quantitative Western blotting is possible, it can be challenging to achieve the same level of accuracy and reproducibility as quantitative mass spectrometry.[9]
SDS-PAGE Gel Shift Assay
An alternative to Western blotting is a simple gel shift assay using SDS-PAGE.[10] In this method, the biotinylated protein of interest is incubated with streptavidin. Since streptavidin is a tetramer, it can bind to multiple biotinylated protein molecules, resulting in a high-molecular-weight complex.[10] This complex will migrate slower on an SDS-PAGE gel compared to the non-biotinylated protein, providing a visual confirmation of biotinylation.[10] This method is particularly useful when intact mass analysis by MS is inconclusive, for instance, due to protein glycosylation.[10]
Experimental Protocols
Mass Spectrometry for Biotinylation Site Identification (DiDBiT Workflow)
This protocol is a generalized representation of the Direct Detection of Biotin-containing Tags (DiDBiT) method.
-
Cell Lysis and Protein Precipitation: Lyse cells containing biotinylated proteins and precipitate the proteins to remove interfering substances.
-
Protein Digestion: Digest the precipitated proteins into peptides using an enzyme such as trypsin.
-
Enrichment of Biotinylated Peptides: Incubate the peptide mixture with NeutrAvidin or streptavidin beads to capture the biotin-tagged peptides.[3][4]
-
Washing: Thoroughly wash the beads to remove non-specifically bound peptides.
-
Elution: Elute the bound biotinylated peptides from the beads using a stringent denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid).[3][4]
-
LC-MS/MS Analysis: Analyze the eluted peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptide sequence and the site of the biotin modification based on the mass addition.[3][4]
Western Blot for Biotinylation Detection
-
Protein Lysis and Quantification: Lyse cells and determine the protein concentration of the lysate.
-
SDS-PAGE: Separate the protein lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.[3][4]
-
Washing: Wash the membrane to remove unbound streptavidin-HRP.
-
Detection: Add an ECL chemiluminescence substrate and visualize the biotinylated proteins by exposing the membrane to X-ray film or using a digital imager.[3][4]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Comparison of conventional vs. DiDBiT workflows.
Caption: Western blot workflow for biotinylation detection.
References
- 1. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
A Researcher's Guide to Cell Surface Biotinylation: Biotin-LC-LC-NHS vs. Sulfo-NHS-LC-LC-Biotin
In the pursuit of understanding the dynamic landscape of the cell surface proteome, biotinylation remains a cornerstone technique. By covalently attaching biotin (B1667282) to surface proteins, researchers can effectively tag, isolate, and analyze these critical molecules, which are pivotal in cell signaling, adhesion, and transport. The choice of biotinylation reagent is a critical first step that dictates the specificity and outcome of the experiment.
This guide provides an objective comparison between two commonly used amine-reactive reagents: Biotin-LC-LC-N-hydroxysuccinimide (NHS) Ester and its sulfonated counterpart, Sulfo-NHS-LC-LC-Biotin . We will delve into their core chemical differences, compare their performance based on experimental data, and provide detailed protocols to guide your research.
Core Differences: The Impact of a Single Sulfonate Group
The fundamental distinction between Biotin-LC-LC-NHS and Sulfo-NHS-LC-LC-Biotin lies in the addition of a sulfonate group (SO₃⁻) to the N-hydroxysuccinimide ring of the latter.[1][2][] This seemingly minor modification has profound implications for the reagent's physical properties and its application in cell biology.
-
Solubility: Sulfo-NHS-LC-LC-Biotin is water-soluble, allowing it to be dissolved directly in aqueous buffers like phosphate-buffered saline (PBS).[][4][5] This eliminates the need for organic solvents. In contrast, this compound is hydrophobic and must first be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the reaction buffer.[5][6][7]
-
Membrane Permeability: The negatively charged sulfonate group renders Sulfo-NHS-LC-LC-Biotin impermeable to the lipid bilayer of the cell membrane.[1][4][8][9] This property is paramount for experiments aiming to exclusively label proteins on the outer surface of an intact cell. This compound, lacking this charge, is membrane-permeable and will consequently label proteins within the cytoplasm and organelles in addition to those on the cell surface.[6][7][10]
Both reagents utilize an N-hydroxysuccinimide (NHS) ester to react efficiently with primary amines (—NH₂), such as those on the side chains of lysine (B10760008) residues, forming stable amide bonds.[1][6][11] The "LC-LC" (Long Chain) designation refers to a long spacer arm (30.5 Å) that separates the biotin molecule from the reactive ester. This extended spacer helps to minimize steric hindrance, improving the accessibility of the biotin tag for subsequent detection or purification with avidin (B1170675) or streptavidin.[12]
Performance Comparison: Data-Driven Insights
The choice between these reagents directly impacts labeling specificity, total biotin incorporation, and label persistence. The following tables summarize quantitative data derived from studies comparing NHS and Sulfo-NHS ester performance.
Table 1: Key Physicochemical and Application Properties
| Feature | This compound | Sulfo-NHS-LC-LC-Biotin |
| Molecular Weight | 567.70 g/mol [13] | 670.79 g/mol (Sodium Salt)[14] |
| Spacer Arm Length | 30.5 Å | 30.5 Å |
| Solubility | Insoluble in water; requires organic solvent (DMSO/DMF)[7] | Water-soluble (~10 mM)[1][11] |
| Membrane Permeability | Permeable[6][10] | Impermeable[1][4][9] |
| Primary Application | Total cellular protein labeling (surface + intracellular)[6] | Cell surface-specific protein labeling[4][8][9] |
Table 2: Comparative Labeling Efficiency and Persistence
Data adapted from a study on bovine aortic endothelial cells (BAECs) comparing NHS-LC-Biotin and Sulfo-NHS-LC-Biotin. While not the LC-LC variant, the relative performance is indicative.
| Parameter | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin |
| Relative Biotinylation at 1.8 mM (ng biotin / µg protein) | ~0.390[15] | ~0.304[15] |
| Label Half-life in Cells | 38.0 hours[15] | 10.8 hours[15] |
| Primary Labeled Compartment | Cell Surface + Intracellular | Cell Surface Only |
Interpretation of Data: The data shows that the membrane-permeable NHS-LC-Biotin results in a slightly higher total amount of biotinylated cellular protein, which is expected as it labels both surface and internal proteins.[15] Crucially, the biotin label from NHS-LC-Biotin persists much longer, likely due to the labeling of more stable intracellular protein pools.[15] In contrast, the rapid decline in the Sulfo-NHS-LC-Biotin signal reflects the dynamic nature of the cell surface, with proteins being internalized and recycled.[15] This makes the sulfo-variant an excellent tool for studying processes like receptor turnover.
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the key relationships and processes.
Experimental Protocols
The following section provides a generalized protocol for cell surface biotinylation. Key differences in reagent handling are highlighted.
Materials
-
Cells (adherent or in suspension)
-
This compound (e.g., Thermo Scientific Pierce #21343) or Sulfo-NHS-LC-LC-Biotin (e.g., Thermo Scientific Pierce #21338)
-
Anhydrous DMSO (for this compound only)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: PBS containing 50-100 mM glycine (B1666218) or Tris
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease Inhibitor Cocktail
Experimental Workflow
Step-by-Step Method
-
Cell Preparation:
-
For adherent cells, grow to desired confluency (e.g., 80-90%). For suspension cells, count and aliquot the desired number (e.g., 1-25 x 10⁶ cells/mL).[16][17]
-
Place cells on ice. Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the media.[4][11][12] Performing all steps at 4°C is recommended to minimize endocytosis and protein internalization during the procedure.[8][16][17]
-
-
Reagent Preparation (Perform Immediately Before Use):
-
For Sulfo-NHS-LC-LC-Biotin: Dissolve the reagent directly in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1.0 mg/mL.[17][18] A common working concentration is ~2 mM.[17]
-
For this compound: First, prepare a 10-20 mM stock solution by dissolving the reagent in anhydrous DMSO.[6] Immediately before use, dilute this stock solution into ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 2 mM).[6] Ensure the final DMSO concentration in the cell suspension is low (<1%) to maintain cell viability.
-
-
Biotinylation Reaction:
-
Quenching:
-
Final Wash:
-
Cell Lysis and Downstream Processing:
-
Lyse the biotin-labeled cells using an appropriate lysis buffer containing protease inhibitors.[16]
-
The resulting lysate containing biotinylated proteins is now ready for downstream applications, such as affinity purification using streptavidin-agarose beads, followed by Western blotting or mass spectrometry.
-
Conclusion: Which Reagent is Right for You?
The choice between this compound and Sulfo-NHS-LC-LC-Biotin is dictated entirely by the experimental question.
-
Choose Sulfo-NHS-LC-LC-Biotin when your goal is to specifically investigate the cell surface proteome. Its membrane impermeability ensures that your analysis is confined to extracellularly exposed proteins, making it the gold standard for studying receptor trafficking, identifying surface biomarkers, and mapping the external protein topology of a cell.
-
Choose this compound when you intend to label all proteins within a cell, or when working with cell lysates where membrane integrity is not a factor. It can also be used in parallel with its sulfo- counterpart in comparative experiments to distinguish surface proteins from intracellular ones.[6]
By understanding the distinct properties of these reagents and employing a meticulous protocol, researchers can confidently and accurately explore the complex world of cellular proteins.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. covachem.com [covachem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. apexbt.com [apexbt.com]
- 8. Surface protein biotinylation [protocols.io]
- 9. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 10. cephamls.com [cephamls.com]
- 11. store.sangon.com [store.sangon.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sulfo-nhs-LC-LC-biotin | C26H41N5NaO10S2 | CID 131850569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: Biotin-LC-LC-NHS vs. Cleavable Biotinylation Reagents for Advanced Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal biotinylation strategy for affinity purification, immunoprecipitation, and mass spectrometry.
The covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique in life sciences, enabling highly specific detection and robust affinity-based purification. The strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature, is both a significant advantage and a potential drawback. While this tight binding ensures efficient capture of biotinylated molecules, it can make the recovery of the target molecule in its native, unmodified state a considerable challenge.
This guide provides an objective comparison between the non-cleavable Biotin-LC-LC-NHS reagent and a range of cleavable biotinylation reagents. We will delve into their chemical properties, compare their performance with supporting experimental data, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific experimental needs.
The Contenders: A Chemical Overview
This compound (Biotin-Long Chain-Long Chain-N-Hydroxysuccinimide) is a non-cleavable biotinylation reagent characterized by a long spacer arm. This extended spacer arm minimizes steric hindrance, facilitating the binding of the biotin moiety to streptavidin. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable and irreversible amide bond. Its membrane permeability also allows for the labeling of intracellular proteins.[1]
Cleavable Biotinylation Reagents incorporate a labile bond within their spacer arm, allowing for the release of the captured biomolecule from the biotin-streptavidin complex under specific conditions. This is particularly advantageous for downstream applications where the presence of the biotin tag could interfere with analysis or where the recovery of the native protein is essential.[2] Several classes of cleavable linkers are available, each with a distinct cleavage mechanism:
-
Disulfide Linkers: These are the most common type of cleavable linker and are cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3]
-
Acid-Cleavable Linkers: These linkers are sensitive to low pH conditions and are cleaved by incubation in an acidic buffer. One example is the dialkoxydiphenylsilane (DADPS) linker, which can be cleaved with formic acid.[4]
-
Photocleavable (PC) Linkers: These linkers contain a photolabile group that breaks upon exposure to UV light, offering a reagent-free cleavage method.[5][6]
Performance Comparison: A Quantitative Look
The choice between a non-cleavable and a cleavable biotinylation reagent significantly impacts downstream analysis, particularly in proteomics and mass spectrometry. Experimental data consistently demonstrates the superior performance of cleavable reagents in identifying a greater number of proteins and peptides.
| Performance Metric | Cleavable Reagent (Disulfide Linker) | Non-Cleavable Reagent (Analogous to this compound) | Reference |
| Identified Biotinylated Peptides (LC-MS/MS) | 88% | 76% | [7][8][9] |
| Identified and Quantified Proteins (BONCAT) | >50% more than non-cleavable | Baseline | [2][7] |
BONCAT (biorthogonal non-canonical amino acid tagging) is a method for proteomic analysis.
These data highlight the enhanced sensitivity and protein identification capabilities achievable with cleavable systems in mass spectrometry-based proteomics. The ability to elute the target protein free of the biotin tag and the streptavidin complex reduces sample complexity and improves ionization efficiency, leading to a higher number of identified peptides and proteins.
Experimental Workflows and Methodologies
The selection of a biotinylation reagent dictates the subsequent workflow for affinity purification and elution. Below are detailed protocols for key experiments.
General Protein Biotinylation Protocol (Amine-Reactive NHS Esters)
This protocol is applicable to both this compound and amine-reactive cleavable biotin reagents.
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the protein for reaction with the NHS ester.[2][7]
-
Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO or DMF, and then dilute it into the reaction buffer.[2][7]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[2][7] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Removal of Excess Biotin: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM. Remove non-reacted biotin using a desalting column or dialysis.
Affinity Purification and Elution Protocols
Protocol 1: Elution from this compound (Non-Cleavable)
Elution of proteins labeled with non-cleavable biotin reagents requires harsh, denaturing conditions to disrupt the strong biotin-streptavidin interaction.
-
Binding: Incubate the biotinylated protein sample with streptavidin-coated beads for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the captured protein by boiling the beads in an SDS-PAGE sample buffer containing a high concentration of free biotin (e.g., 8 M guanidine (B92328) HCl, pH 1.5) or by on-bead digestion with a protease like trypsin. Note that these methods will denature the protein.[10][11]
Protocol 2: Elution from Disulfide-Cleavable Biotin Reagents
This method allows for the recovery of the target protein in a more native state.
-
Binding and Washing: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: To release the captured protein, incubate the beads in an elution buffer containing a reducing agent.[3]
-
Collection: Collect the supernatant containing the eluted, biotin-free protein.
Protocol 3: Elution from Acid-Cleavable Biotin Reagents
This protocol is suitable for proteins that are stable at low pH.
-
Binding and Washing: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: Incubate the beads in an acidic elution buffer. For DADPS linkers, use 5-10% formic acid for 30 minutes at room temperature.[4]
-
Neutralization: Neutralize the eluted sample with a suitable base if required for downstream applications.
Protocol 4: Elution from Photocleavable Biotin Reagents
This method offers a mild, reagent-free elution.
-
Binding and Washing: Follow the same binding and washing steps as for the non-cleavable workflow.
-
Cleavage and Elution: Resuspend the beads in a suitable buffer and expose them to UV light (typically 300-365 nm) for a specified duration (e.g., 5-15 minutes).[5] The optimal exposure time should be determined empirically.
-
Collection: Collect the supernatant containing the eluted protein.
Visualizing the Workflows
The following diagrams illustrate the key differences in the experimental workflows for non-cleavable and cleavable biotinylation reagents.
Cell Surface Protein Labeling and Analysis
A common application for these reagents is the identification of cell surface proteins. The following diagram outlines a typical workflow for this type of experiment, which often benefits from the use of cleavable reagents for subsequent mass spectrometry analysis.
Conclusion and Recommendations
The choice between this compound and cleavable biotinylation reagents is fundamentally dependent on the downstream application.
This compound is a robust and effective reagent for applications where the biotinylated molecule does not need to be recovered in its native form. It is well-suited for:
-
Immobilization: When the primary goal is to anchor a protein to a streptavidin-coated surface for assays like ELISA or surface plasmon resonance.
-
Detection: In Western blotting or flow cytometry where the biotin tag serves as a detection handle.
Cleavable Biotinylation Reagents offer a significant advantage when the recovery of the unmodified, native protein is crucial. They are the preferred choice for:
-
Mass Spectrometry: As demonstrated by the quantitative data, cleavable reagents lead to a higher number of identified proteins and peptides.
-
Functional Assays: When the biological activity of the purified protein needs to be assessed post-elution.
-
Structural Studies: For applications like X-ray crystallography or cryo-electron microscopy where the presence of a tag could interfere with structural determination.
For researchers in proteomics and drug development, the use of cleavable biotinylation reagents can provide more comprehensive and reliable data, ultimately accelerating discovery and innovation. When selecting a cleavable reagent, the specific cleavage conditions (e.g., pH sensitivity, requirement for reducing agents) should be carefully considered to ensure compatibility with the target protein and downstream analytical methods.
References
- 1. apexbt.com [apexbt.com]
- 2. Combined proximity labeling and affinity purification−mass spectrometry workflow for mapping and visualizing protein interaction networks | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
A Researcher's Guide to the Functional Validation of Biotinylated Proteins
For researchers, scientists, and drug development professionals, ensuring that the process of biotinylation does not compromise the biological activity of a protein is a critical step. This guide provides an objective comparison of common biotinylation methods and detailed protocols for key functional validation assays, supported by experimental data to aid in the selection of the most appropriate techniques for your research needs.
The covalent attachment of biotin (B1667282) to a protein, or biotinylation, is a powerful and widely used technique in molecular biology, biochemistry, and proteomics.[1] The high-affinity interaction between biotin (Vitamin H) and proteins like avidin (B1170675) or streptavidin is one of the strongest known non-covalent bonds in nature, making it an invaluable tool for protein detection, purification, immobilization, and labeling.[2][3] However, the very act of attaching a label can potentially interfere with a protein's structure and, consequently, its function.[2][4] Therefore, functional validation of biotinylated proteins is not just a recommendation but a mandatory step to ensure the reliability of experimental results.
Comparing Biotinylation Strategies: A Balancing Act of Specificity and Simplicity
The choice of biotinylation strategy is a critical decision that can significantly impact the functional integrity of the target protein. The two primary approaches are chemical and enzymatic biotinylation, each with its own set of advantages and limitations.
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Chemical Biotinylation (e.g., NHS-Ester based) | Utilizes chemically reactive biotinylation reagents that target specific functional groups on amino acid side chains, most commonly primary amines on lysine (B10760008) residues.[1][2] | - Simple and fast procedure.[5] - Wide variety of commercially available reagents with different spacer arms and solubilities.[2] - High degree of biotin incorporation possible. | - Random, non-specific labeling can occur at multiple sites, potentially disrupting functionally important domains.[1][5] - Over-biotinylation can lead to protein aggregation or loss of function.[6] - Can alter the protein's isoelectric point and hydrophobicity.[7] | - Applications where high levels of biotinylation are required and the risk of functional interference is low (e.g., some affinity purification, Western blotting).[8] |
| Enzymatic Biotinylation (e.g., AviTag™) | Employs a specific biotin ligase (e.g., BirA) that attaches biotin to a pre-defined recognition sequence (e.g., AviTag™), which is genetically fused to the target protein.[1][5] | - Site-specific and controlled biotinylation at a single location, minimizing functional interference.[5][9] - Produces a homogenous population of biotinylated proteins with a 1:1 stoichiometry. - High efficiency both in vivo and in vitro.[5] | - Requires genetic modification of the target protein to include the recognition tag. - The presence of the tag itself could potentially affect protein function in some cases.[5] - Requires the presence of the specific biotin ligase enzyme.[5] | - Applications where maintaining protein function is critical (e.g., studying protein-protein interactions, enzyme kinetics, cell-based assays).[5][9] |
| Site-Specific Chemical Labeling (e.g., using unnatural amino acids) | Involves the genetic incorporation of an unnatural amino acid with a unique reactive group at a specific site in the protein, followed by chemical conjugation of biotin. | - Precise control over the location of biotinylation. - Minimizes perturbation to the protein's native structure. | - Technically more complex, requiring expertise in molecular biology and protein expression with unnatural amino acids. - Can result in lower protein yields. | - Structural biology studies (e.g., X-ray crystallography, NMR).[8] - Single-molecule studies. |
The Imperative of Functional Validation: Key Assays and Protocols
Once a protein is biotinylated, it is crucial to verify that its biological activity is retained. The choice of validation assay depends on the protein's function. Below are detailed protocols for commonly used functional validation assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity
ELISA is a versatile plate-based assay that can be used to assess the binding activity of a biotinylated protein to its target ligand or antibody.
Experimental Protocol:
-
Coating: Immobilize the target ligand or antibody onto the wells of a microtiter plate.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Incubation: Add serial dilutions of the biotinylated protein and a non-biotinylated control to the wells and incubate.
-
Detection: Add streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme to produce a measurable color change.
-
Analysis: Measure the absorbance using a plate reader. The signal intensity is proportional to the amount of biotinylated protein bound to its target.
Data Presentation:
| Protein Concentration (nM) | Absorbance (450 nm) - Biotinylated Protein | Absorbance (450 nm) - Non-Biotinylated Control |
| 100 | 1.85 | 1.90 |
| 50 | 1.52 | 1.55 |
| 25 | 1.10 | 1.15 |
| 12.5 | 0.65 | 0.68 |
| 6.25 | 0.32 | 0.35 |
| 0 | 0.05 | 0.05 |
Caption: Representative ELISA data comparing the binding activity of a biotinylated protein to its non-biotinylated counterpart. Similar absorbance values indicate that biotinylation did not significantly affect the binding function.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful, label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of biomolecular interactions in real-time.[8]
Experimental Protocol:
-
Immobilization: Immobilize streptavidin on the surface of a sensor chip.
-
Capture: Inject the biotinylated protein over the streptavidin-coated surface to capture it.
-
Analyte Injection: Inject a solution containing the analyte (the binding partner) at various concentrations over the captured protein.
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the analyte.
-
Regeneration: Regenerate the sensor surface to remove the captured protein and analyte for subsequent experiments.
-
Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Data Presentation:
| Sample | ka (1/Ms) | kd (1/s) | KD (nM) |
| Biotinylated Protein | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| Non-Biotinylated Control | 1.3 x 10^5 | 2.8 x 10^-4 | 2.2 |
Caption: Comparative SPR analysis of a biotinylated protein and its non-biotinylated control. Similar kinetic parameters (ka, kd) and affinity (KD) suggest that the biotinylation process did not alter the binding characteristics of the protein.
Flow Cytometry for Cell-Surface Binding
Flow cytometry is ideal for assessing the binding of a biotinylated protein to its receptor on the surface of living cells.
Experimental Protocol:
-
Cell Preparation: Harvest and wash the cells that express the target receptor.
-
Incubation: Incubate the cells with the biotinylated protein or a non-biotinylated control.
-
Staining: Add a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE).
-
Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity.
Data Presentation:
| Sample | Mean Fluorescence Intensity (MFI) |
| Unstained Cells | 10 |
| Cells + Non-Biotinylated Control + Streptavidin-PE | 15 |
| Cells + Biotinylated Protein + Streptavidin-PE | 500 |
Caption: Flow cytometry data demonstrating the specific binding of a biotinylated protein to its cell surface receptor. A significant increase in Mean Fluorescence Intensity (MFI) is observed only in the presence of the biotinylated protein.
Visualizing the Workflow: From Biotinylation to Validation
The following diagrams illustrate the general workflows for biotinylation and subsequent functional validation.
Caption: A generalized workflow for the biotinylation of a target protein.
Caption: A logical flow diagram for the functional validation of a biotinylated protein.
Signaling Pathway Analysis: A Case Study
To illustrate the importance of functional validation in a biological context, consider a signaling pathway initiated by a receptor-ligand interaction. If the biotinylated ligand fails to activate the receptor, the entire downstream signaling cascade will be compromised.
Caption: A simplified signaling pathway initiated by the binding of a biotinylated ligand.
Conclusion
The functional validation of biotinylated proteins is an indispensable step to ensure the accuracy and reliability of experimental data. By carefully selecting the appropriate biotinylation method and performing rigorous functional assays, researchers can confidently utilize this powerful technique for a wide range of applications, from basic research to drug discovery. The comparative data and detailed protocols provided in this guide serve as a valuable resource for making informed decisions and achieving robust and reproducible results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Comparison of Avi-tag with Other Biotinylation Tags - Creative BioMart [creativebiomart.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Biotinylated proteins for quantification, detection and purification [blog.interchim.com]
comparing different biotinylation kits for protein labeling
An Objective Guide to Selecting the Optimal Protein Biotinylation Kit
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to a protein is a cornerstone technique for detection, purification, and immobilization. The high-affinity interaction between biotin and streptavidin is leveraged in a multitude of applications, from immunoassays to proteomics. However, the selection of an appropriate biotinylation kit is critical for experimental success. This guide provides an objective comparison of different protein biotinylation strategies and kits, supported by experimental data and detailed protocols.
Principles of Protein Biotinylation
Protein biotinylation can be broadly categorized into two main approaches: chemical and enzymatic labeling.
Chemical Biotinylation involves the use of biotinylating reagents that react with specific functional groups on amino acid side chains. The most common targets are:
-
Primary amines (-NH₂): Found on lysine (B10760008) residues and the N-terminus of a protein. This is the most widely used method due to the abundance and accessibility of lysines on the protein surface.
-
Sulfhydryls (-SH): Found on cysteine residues. This method is more specific than amine labeling as free sulfhydryls are less common.
-
Carboxyls (-COOH): Located on aspartic and glutamic acid residues, and the C-terminus.
-
Glycans: Carbohydrate moieties on glycoproteins can be oxidized to create reactive aldehydes.
Enzymatic Biotinylation offers site-specific labeling. It utilizes the bacterial enzyme Biotin Ligase (BirA), which covalently attaches biotin to a specific lysine residue within a 15-amino-acid recognition sequence known as the AviTag. This method is ideal when precise control over the biotinylation site is required.[1][2]
Proximity Labeling is a specialized form of enzymatic biotinylation used to map protein-protein interactions and the composition of cellular compartments in living cells.[3] Promiscuous biotin ligase mutants, such as BioID and the more efficient TurboID, are fused to a protein of interest.[4][5] When activated with biotin, these enzymes release reactive biotin-5'-AMP, which then covalently labels proximal proteins.[4]
Comparison of Biotinylation Chemistries
The choice of biotinylation chemistry is paramount and depends on the protein of interest and the downstream application.
| Feature | Amine-Reactive (NHS-Ester) | Sulfhydryl-Reactive (Maleimide) | Enzymatic (BirA-AviTag) | Proximity Labeling (TurboID) |
| Target Residue | Lysine, N-terminus | Cysteine | Specific Lysine in AviTag | Lysine residues of proximal proteins |
| Specificity | Low (multiple sites) | High (fewer free cysteines) | Site-specific (single site) | Proximity-dependent |
| Reaction pH | 7.0 - 9.0[6] | 6.5 - 7.5[7] | Neutral | Physiological |
| Typical Reaction Time | 30 min - 2 hours[8] | 1 - 4 hours[9] | 1 hour[10] | 10 minutes - 18 hours[4][11] |
| Control over Labeling | Limited (stochastic) | High | Absolute | Spatially controlled |
| Potential Impact on Protein Function | Can occur if lysines are in active/binding sites | Less likely, but possible if cysteines are critical | Minimal, as tag is inert | Labels multiple proteins, not just the bait |
| Common Application | General antibody/protein labeling, ELISAs, Westerns | Site-specific labeling, when amines are critical | Uniformly oriented immobilization, quantitative assays | Protein-protein interaction mapping in vivo |
Performance of Commercial Biotinylation Kits
Direct head-to-head performance data for commercial kits is often proprietary. However, we can compare them based on their underlying chemistry, features, and manufacturer-provided information.
| Kit Type/Brand Example | Chemistry | Key Features | Protein Input | Reaction Time |
| Thermo Scientific EZ-Link NHS-Biotin Kits | Amine-Reactive | Variety of spacer arm lengths, water-soluble (Sulfo-NHS) and insoluble options. | µg to mg scale | 30-60 minutes |
| Abcam Lightning-Link® Biotin | Amine-Reactive | One-step, 30-second hands-on time, no purification required. | 10 µg - 1 mg | < 20 minutes |
| Bio-Rad LYNX Rapid Plus Biotin | Amine-Reactive | Lyophilized reagent for quick reconstitution, 100% antibody recovery, no desalting. | 10 µg - 2 mg | < 20 minutes |
| Thermo Scientific EZ-Link Maleimide-PEG-Biotin | Sulfhydryl-Reactive | PEG spacer arm for enhanced solubility and reduced steric hindrance.[12] | µg to mg scale | 1-2 hours |
| Sigma-Aldrich Enzymatic Protein Biotinylation Kit | Enzymatic (BirA) | Site-specific labeling of AviTag proteins, includes BirA enzyme.[10] | 1-5 mg/mL recommended | ~1 hour |
| Addgene Plasmids for TurboID/BioID | Proximity Labeling | Plasmids for creating fusion proteins with TurboID or BioID for in vivo studies.[13] | N/A (in vivo) | 10 min (TurboID) to 18h (BioID)[13] |
Mandatory Visualizations
Caption: General experimental workflow for protein biotinylation.
start [label="Start: Choose Biotinylation Strategy", shape=ellipse, fillcolor="#F1F3F4"] q1 [label="Need site-specific labeling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] q2 [label="Mapping protein interactions in vivo?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"] q3 [label="Are primary amines (lysines)\nin the active site?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]
enzymatic [label="Use Enzymatic Biotinylation\n(BirA/AviTag)", fillcolor="#34A853", fontcolor="#FFFFFF"] proximity [label="Use Proximity Labeling\n(TurboID/BioID)", fillcolor="#34A853", fontcolor="#FFFFFF"] sulfhydryl [label="Use Sulfhydryl-Reactive\n(Maleimide)", fillcolor="#4285F4", fontcolor="#FFFFFF"] amine [label="Use Amine-Reactive\n(NHS-Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]
start -> q1 q1 -> enzymatic [label="Yes"] q1 -> q2 [label="No"] q2 -> proximity [label="Yes"] q2 -> q3 [label="No"] q3 -> sulfhydryl [label="Yes"] q3 -> amine [label="No"] }
Caption: Decision tree for selecting a biotinylation strategy.
Caption: Signaling pathway for a sandwich ELISA using a biotinylated antibody.
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation using NHS-Ester
This protocol is a general guideline for labeling proteins with N-hydroxysuccinimide (NHS) ester biotinylation reagents.[8]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[6]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of ~10 mg/mL. The reagent is moisture-sensitive and hydrolyzes in aqueous solutions.[6]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[8]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[14][15]
Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution (available in kits, e.g., Thermo Scientific Pierce Biotin Quantitation Kit)
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: Follow the kit manufacturer's instructions to prepare the working solution.
-
Measure Baseline: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀). This is your baseline reading.[16]
-
Add Biotinylated Sample: Add 100 µL of your purified biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Once the reading stabilizes (usually within minutes), measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces the HABA from avidin.[16]
-
Calculation: The moles of biotin per mole of protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹), along with the concentration of your protein. Many kit manufacturers provide online calculators for this purpose.
Protocol 3: Streptavidin Gel-Shift Assay for Biotinylation Confirmation
This is a simple, qualitative method to confirm successful biotinylation.[17][18]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated control protein
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
Procedure:
-
Sample Preparation: Prepare two tubes with your biotinylated protein. To one tube, add a molar excess of streptavidin (e.g., 2:1 streptavidin to protein). As a control, prepare a similar tube with non-biotinylated protein plus streptavidin.
-
Incubation: Incubate the mixtures at room temperature for 10-15 minutes.
-
SDS-PAGE: Add SDS-PAGE loading buffer to all samples. Do not boil the samples containing streptavidin, as this can disrupt the tetramer.
-
Analysis: Run the samples on an SDS-PAGE gel and visualize with Coomassie stain or Western blot. A successfully biotinylated protein will show a "shift" to a higher molecular weight in the lane where streptavidin was added, due to the formation of the protein-biotin-streptavidin complex.[17]
Conclusion
The selection of a protein biotinylation kit requires careful consideration of the target protein's characteristics and the intended downstream application. For general purposes where multiple labeling sites are acceptable, amine-reactive NHS-ester kits offer a rapid and cost-effective solution. When specificity is key, or when primary amines are crucial for protein function, sulfhydryl-reactive or enzymatic biotinylation methods are superior. For mapping protein interactions within a cellular context, proximity labeling with TurboID provides a powerful tool with high temporal resolution. By understanding the underlying chemistries and utilizing the provided protocols for labeling and quantification, researchers can confidently choose the optimal kit to achieve their experimental goals.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 4. [PDF] Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation | Semantic Scholar [semanticscholar.org]
- 5. TurboID functions as an efficient biotin ligase for BioID applications in Xenopus embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. proteochem.com [proteochem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. fishersci.ie [fishersci.ie]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
Safety Operating Guide
Proper Disposal of Biotin-LC-LC-NHS: A Comprehensive Guide for Laboratory Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of Biotin-LC-LC-NHS (Biotin long-chain N-hydroxysuccinimide ester) and associated waste materials. Adherence to these procedures is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.
While Safety Data Sheets (SDS) for this compound and similar compounds generally classify them as non-hazardous, responsible chemical management dictates that all chemical waste be handled with care.[1] Conflicting data regarding the aquatic toxicity of similar biotin-NHS ester compounds necessitates a conservative approach to disposal, treating all forms of this waste as chemical waste to be managed by your institution's Environmental Health and Safety (EHS) department.[2][3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Disposal Procedures
The proper disposal route for this compound is contingent upon its form: unused solid, solutions in organic solvents, aqueous solutions, or contaminated labware. The following workflow provides a decision-making framework for its proper disposal.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Biotin-LC-LC-NHS
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This document provides critical, immediate safety and logistical information for the handling and disposal of Biotin-LC-LC-NHS, a valuable reagent in biotinylation procedures. Adherence to these guidelines will help minimize risks and ensure the integrity of your experiments.
While this compound is not classified as a hazardous substance, it is prudent to handle all chemicals with a high degree of caution.[1] The N-hydroxysuccinimide (NHS) ester moiety of this reagent is susceptible to moisture and hydrolyzes readily, which can render it non-reactive.[2][3] Therefore, proper storage and handling are crucial for its effective use.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be worn when handling this compound. This is based on general best practices for handling laboratory chemicals.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, powder-free gloves (e.g., nitrile or latex). Change gloves regularly and after any suspected contact.[4] |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical splash goggles.[5] |
| Body Protection | Laboratory Coat | Long-sleeved lab coat to protect skin and clothing from splashes. |
| Respiratory | Face Mask | A standard surgical mask is generally sufficient under normal use with adequate ventilation.[4] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed, procedural guide for the safe and effective use of this compound in a typical biotinylation experiment.
1. Reagent Preparation:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[3][6][7]
-
Work in a well-ventilated area, such as a chemical fume hood.[8]
-
This compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6]
-
Do not prepare stock solutions for storage as the NHS ester will hydrolyze over time.[2][3] Discard any unused reconstituted reagent.[2][3]
2. Biotinylation Reaction:
-
Ensure your protein or other molecule to be labeled is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.[2][6] Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[2][3]
-
Add the calculated amount of the dissolved this compound solution to your protein solution.
-
Incubate the reaction for the recommended time and temperature (e.g., 30 minutes at room temperature or 2 hours on ice).[6]
3. Quenching and Purification:
-
After the incubation is complete, the reaction can be quenched by adding a buffer containing primary amines (e.g., Tris or glycine).[2]
-
Excess non-reacted and hydrolyzed biotin (B1667282) reagent can be removed by methods such as dialysis or desalting columns.[2][3]
4. Spills and Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Unused Reagent: Unused, reconstituted this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of in a designated chemical waste container.
-
Waste Containers: Ensure all waste containers are properly labeled.
-
Institutional Guidelines: Follow all local and institutional regulations for chemical waste disposal.
Visual Workflow Guides
To further clarify the handling and disposal procedures, the following diagrams illustrate the key steps.
Caption: A step-by-step workflow for the safe handling and use of this compound.
Caption: A logical flow for the proper disposal of waste generated from this compound experiments.
References
- 1. targetmol.com [targetmol.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
